Dihydrokainic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R)-3-(carboxymethyl)-4-propan-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h5-7,9,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPDCKOQOOQUSC-OOZYFLPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(C1CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200489 | |
| Record name | Dihydrokainic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52497-36-6 | |
| Record name | Dihydrokainic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52497-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrokainic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052497366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrokainic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrokainic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROKAINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ4LMC2HN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dihydrokainic Acid (DHK) as a Selective Modulator of the Glutamate Transporter GLT-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of dihydrokainic acid (DHK), a potent and selective inhibitor of the glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). GLT-1 is the predominant glutamate transporter in the mammalian central nervous system, responsible for clearing the majority of synaptic glutamate. Its modulation by DHK has significant implications for understanding glutamatergic neurotransmission and for the development of therapeutics targeting neurological and psychiatric disorders. This document details the quantitative aspects of DHK's interaction with GLT-1, outlines key experimental protocols for its study, and visualizes its mechanism and experimental application through signaling and workflow diagrams.
Introduction: The Role of GLT-1 in Glutamate Homeostasis
Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. However, excessive extracellular glutamate is neurotoxic, leading to excitotoxicity, a process implicated in various neuropathologies such as epilepsy, stroke, and neurodegenerative diseases. The precise control of extracellular glutamate concentrations is therefore vital for normal brain function.
This homeostasis is primarily maintained by a family of excitatory amino acid transporters (EAATs). In the mature brain, the astrocytic glutamate transporter GLT-1 (EAAT2) is responsible for up to 90% of total glutamate uptake, making it a critical regulator of synaptic transmission and neuronal health. This compound (DHK) has emerged as a key pharmacological tool for studying the physiological and pathological roles of GLT-1 due to its selectivity as a non-transportable inhibitor.
Mechanism of Action of this compound on GLT-1
This compound exerts its effects by selectively binding to GLT-1 and inhibiting its function. As a non-transportable inhibitor, DHK occupies the glutamate binding site without being translocated into the cell, effectively blocking the uptake of glutamate from the synaptic cleft and extracellular space. This leads to an accumulation of extracellular glutamate, thereby potentiating glutamatergic signaling and, at higher concentrations, inducing excitotoxicity. The selectivity of DHK for GLT-1 over other EAAT subtypes, such as EAAT1 and EAAT3, makes it an invaluable tool for dissecting the specific contributions of GLT-1 to various neural processes.
Figure 1: DHK selectively blocks the GLT-1 transporter on the astrocyte membrane.
Quantitative Data: DHK's Potency and Selectivity for GLT-1
The efficacy and selectivity of DHK as a GLT-1 inhibitor have been quantified in numerous studies. The following table summarizes key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values.
| Parameter | Transporter | Value | Species/Cell Line | Reference |
| Ki | EAAT2 (GLT-1) | 23 µM | Human (cloned) | |
| Ki | EAAT1 | > 3 mM | Human (cloned) | |
| Ki | EAAT3 | > 3 mM | Human (cloned) | |
| Ki | EAAT2 (GLT-1) | 89 µM | Human (HEK293 cells) | |
| Km (FMP Assay) | EAAT2 (GLT-1) | 31 µM | Human |
Ki: Inhibition constant; Km: Michaelis constant; FMP: FLIPR Membrane Potential.
The data clearly demonstrates that DHK is over 130-fold more selective for GLT-1 compared to EAAT1 and EAAT3, establishing it as a highly specific inhibitor for experimental use.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of DHK's effects on GLT-1.
Glutamate Uptake Assay in Cell Lines or Primary Cultures
This protocol is used to quantify the inhibition of glutamate transport by DHK.
Objective: To measure the rate of radiolabeled glutamate (or an analog like D-[3H]aspartate) uptake into cells expressing GLT-1 in the presence and absence of DHK.
Materials:
-
HEK293 cells transfected with human EAAT2 (GLT-1), or primary astrocyte cultures.
-
This compound (DHK) solutions of varying concentrations.
-
D-[3H]aspartate or L-[3H]glutamate.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash cells with Uptake Buffer. Pre-incubate the cells with varying concentrations of DHK (or vehicle control) for 15-30 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled substrate (e.g., D-[3H]aspartate) to each well to initiate the uptake reaction.
-
Uptake Termination: After a defined period (e.g., 10 minutes), rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold Uptake Buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of DHK by plotting the percentage of inhibition of glutamate uptake against the concentration of DHK.
In Vivo Microdialysis for Measuring Extracellular Glutamate
This protocol allows for the in vivo measurement of extracellular glutamate levels following DHK administration.
Objective: To assess the impact of GLT-1 inhibition by DHK on extracellular glutamate concentrations in a specific brain region of a live animal.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
This compound solution for perfusion.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography (HPLC) system with fluorescence detection.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus, nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect baseline dialysate samples for a set period (e.g., 60-90 minutes).
-
DHK Administration: Switch the perfusion medium to aCSF containing DHK (e.g., 1-5 mM) and continue collecting dialysate samples.
-
Sample Analysis: Analyze the glutamate concentration in the collected dialysate samples using HPLC with pre-column derivatization and fluorescence detection.
-
Data Analysis: Express the glutamate concentrations as a percentage of the baseline levels and plot the time course of DHK's effect.
Figure 2: Workflow for assessing DHK's effect on extracellular glutamate in vivo.
Electrophysiological Recording in Brain Slices
This protocol is used to investigate the functional consequences of GLT-1 inhibition on synaptic transmission.
Objective: To measure changes in synaptic activity, such as field excitatory postsynaptic potentials (fEPSPs), in response to DHK application in acute brain slices.
Materials:
-
Vibrating microtome.
-
Recording chamber for brain slices.
-
aCSF for slicing and recording.
-
Glass microelectrodes.
-
Amplifier and data acquisition system.
-
This compound solution.
Procedure:
-
Slice Preparation: Acutely prepare brain slices (e.g., 300-400 µm thick) from the region of interest (e.g., hippocampus) using a vibratome in ice-cold aCSF.
-
Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.
-
Baseline Recording: Place a stimulating electrode to activate a synaptic pathway and a recording electrode to measure the resulting fEPSPs. Record stable baseline responses for 10-20 minutes.
-
DHK Application: Bath-apply DHK at a known concentration to the slice.
-
Post-DHK Recording: Continue to record fEPSPs to observe any changes in synaptic transmission, such as an increase in the fEPSP slope or the appearance of epileptiform activity.
-
Data Analysis: Quantify the changes in the fEPSP slope or amplitude before and after DHK application.
Signaling Pathways and Functional Consequences of GLT-1 Inhibition
The inhibition of GLT-1 by DHK has profound effects on neuronal signaling and function. By increasing the concentration and residence time of glutamate in the synapse, DHK can lead to:
-
Enhanced NMDA Receptor Activation: The increased extracellular glutamate can spill over to activate extrasynaptic NMDA receptors, which are implicated in excitotoxicity.
-
Altered Synaptic Plasticity: DHK has been shown to impair both short-term and long-term memory consolidation, suggesting that proper GLT-1 function is crucial for the synaptic modifications underlying learning and memory.
-
Neuronal Excitability and Seizures: In vivo administration of DHK can induce epileptiform activity, highlighting the critical role of GLT-1 in preventing neuronal hyperexcitability.
-
Neurodegeneration: Under conditions of cellular stress, such as during ouabain-induced inhibition of Na+/K+-ATPase, GLT-1 can paradoxically contribute to neuronal death. In such scenarios, DHK has been shown to be neuroprotective.
Figure 3: Signaling cascade following GLT-1 inhibition by DHK.
Conclusion
This compound is an indispensable pharmacological tool for investigating the role of the GLT-1 transporter in health and disease. Its high selectivity allows for the precise dissection of GLT-1's contribution to glutamate homeostasis, synaptic transmission, and plasticity. The experimental protocols detailed in this guide provide a framework for researchers to explore the multifaceted effects of GLT-1 inhibition. A thorough understanding of DHK's mechanism of action is crucial for advancing our knowledge of glutamatergic signaling and for the development of novel therapeutic strategies for a range of neurological disorders.
What is Dihydrokainic acid's selectivity for EAAT subtypes?
An In-depth Technical Guide to Dihydrokainic Acid's Selectivity for EAAT Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitatory Amino Acid Transporters (EAATs) are a family of five sodium-dependent glutamate transporters (EAAT1-5) crucial for regulating glutamatergic neurotransmission and preventing excitotoxicity by clearing glutamate from the synaptic cleft.[1] The dysfunction of these transporters, particularly EAAT2 (GLT-1 in rodents), which is responsible for the majority of glutamate uptake in the forebrain, has been implicated in numerous neurological disorders, including epilepsy and amyotrophic lateral sclerosis (ALS).[2]
This compound (DHK), a derivative of the potent neurotoxin kainic acid, has been established as a key pharmacological tool for studying the function of these transporters. Unlike many other inhibitors, DHK acts as a competitive, non-transportable inhibitor, meaning it binds to the glutamate recognition site but is not translocated across the membrane, thereby providing a clean blockade of uptake.[2][3] This guide provides a comprehensive overview of the selectivity profile of this compound for EAAT subtypes, details the experimental protocols used to determine this selectivity, and illustrates the underlying mechanisms and workflows.
Selectivity Profile of this compound
This compound exhibits a pronounced selectivity for the EAAT2 subtype over other EAATs, particularly EAAT1 and EAAT3.[4] This selectivity makes it an invaluable tool for isolating and studying the specific contribution of EAAT2 to glutamate homeostasis in various experimental models.
Quantitative Data for DHK Selectivity
The inhibitory potency of DHK is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The data, primarily derived from studies using human transporter subtypes expressed in heterologous systems like HEK293 cells or Xenopus oocytes, are summarized below.
| Transporter Subtype | Assay Type | Cell System | Parameter | Value (µM) | Selectivity vs. EAAT2 | Reference(s) |
| EAAT2 (hGLT-1) | General | - | Ki | 23 | - | [4] |
| [3H]-d-Aspartate Uptake | HEK293 Cells | Ki | 89 | - | ||
| FLIPR Membrane Potential | HEK293 Cells | Km | 31 | - | ||
| EAAT1 (hGLAST) | General | - | Ki | > 3,000 | >130-fold | [4] |
| FLIPR Membrane Potential | HEK293 Cells | Km | > 3,000 | >96-fold | ||
| Glutamate-induced Depolarization | HEK293 Cells | IC50 | > 3,000 | >100-fold (approx.) | ||
| EAAT3 (hEAAC1) | General | - | Ki | > 3,000 | >130-fold | [4] |
| FLIPR Membrane Potential | HEK293 Cells | Km | > 3,000 | >96-fold | ||
| EAAT4 / EAAT5 | - | - | - | Not Well Characterized | - |
Note: Quantitative Ki or IC50 values for this compound against EAAT4 and EAAT5 are not widely reported in the literature. These subtypes are primarily expressed in cerebellar Purkinje cells (EAAT4) and the retina (EAAT5) and are characterized by low transport capacity and high chloride conductance, distinguishing them functionally from EAATs 1, 2, and 3.[1][5]
Mechanism of Action and Inhibition
EAATs function by coupling the transport of one glutamate molecule to the co-transport of three Na+ ions and one H+ ion, followed by the counter-transport of one K+ ion.[6] This process is electrogenic, resulting in a net influx of positive charge. This compound competitively inhibits this process at the EAAT2 subtype by binding to the glutamate substrate site without being transported.[2][3] This blockade prevents the conformational changes necessary for ion and substrate translocation, effectively halting the uptake cycle.
Figure 1: Mechanism of EAAT2 transport and competitive inhibition by this compound (DHK).
Experimental Protocols
The selectivity of DHK has been determined using several key methodologies. These assays measure either the direct uptake of a substrate or a secondary consequence of transporter activity, such as changes in membrane potential.
Radiolabeled Substrate Uptake Assay (e.g., [3H]-d-Aspartate)
This is a direct and robust method to quantify transporter function and inhibition. It measures the accumulation of a radiolabeled EAAT substrate, [3H]-d-Aspartate, into cells expressing a specific EAAT subtype.
Methodology:
-
Cell Culture & Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. The cells are then transiently or stably transfected with plasmids encoding a single human EAAT subtype (e.g., hEAAT1, hEAAT2, or hEAAT3).
-
Plating: Transfected cells are seeded into 24- or 48-well plates and grown to form a confluent monolayer.
-
Assay Initiation: The culture medium is removed, and cells are washed with a sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Inhibition: Cells are pre-incubated for 10-20 minutes with varying concentrations of this compound or vehicle control.
-
Uptake: The assay is started by adding a mixture of [3H]-d-Aspartate (at a concentration near its Km) and the corresponding concentration of DHK. The plates are incubated for a defined period (e.g., 10 minutes) at room temperature or 37°C.
-
Termination & Washing: Uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold, sodium-free buffer to remove extracellular radiolabel.
-
Cell Lysis & Scintillation Counting: Cells are lysed (e.g., with NaOH or a detergent-based lysis buffer). The lysate is transferred to scintillation vials with a scintillation cocktail.
-
Data Analysis: The radioactivity in each sample is measured using a scintillation counter. Non-specific uptake is determined in the presence of a saturating concentration of a non-selective EAAT inhibitor (like DL-TBOA). Specific uptake is calculated and plotted against the concentration of DHK to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique measures the ion currents associated with substrate transport, providing real-time data on transporter activity. It was a key method used in the initial characterization of DHK's selectivity.[3]
Methodology:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA transcribed from cDNA encoding a specific human EAAT subtype. They are then incubated for 2-5 days to allow for protein expression.
-
Voltage Clamp: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing, one for current injection). The membrane potential is clamped to a holding potential (e.g., -60 mV).
-
Substrate Application: The oocyte is perfused with a control buffer, followed by a buffer containing a known concentration of L-glutamate. The transport of glutamate and co-transported ions generates an inward current, which is recorded.
-
Inhibitor Application: To test for inhibition, the oocyte is co-perfused with L-glutamate and varying concentrations of DHK. A reduction in the glutamate-induced current indicates inhibition.
-
Data Analysis: The magnitude of current inhibition is plotted against DHK concentration to determine the IC50. By applying substrates and inhibitors at different concentrations, one can determine the nature of the inhibition (e.g., competitive). For DHK, it was observed to block the EAAT2-mediated current without generating a current itself, confirming it is a non-transportable inhibitor.[3]
Figure 2: General experimental workflow for determining inhibitor potency using a radiolabeled uptake assay.
FLIPR Membrane Potential (FMP) Assay
This is a high-throughput, fluorescence-based assay that indirectly measures transporter activity by detecting changes in cell membrane potential.[7]
Methodology:
-
Cell Plating: Cells stably expressing an EAAT subtype are plated in 96- or 384-well microplates.[8]
-
Dye Loading: The culture medium is replaced with a loading buffer containing a membrane potential-sensitive fluorescent dye. The cells are incubated for a period (e.g., 30-60 minutes) to allow the dye to enter the cells.[9]
-
Assay Measurement: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument measures baseline fluorescence.
-
Compound Addition: The FLIPR instrument adds a solution containing an EAAT substrate (e.g., glutamate) along with varying concentrations of DHK to the wells.
-
Signal Detection: Upon substrate addition, active transporters allow the influx of Na+, causing membrane depolarization. This change in voltage alters the fluorescence of the dye, which is recorded in real-time by the FLIPR.
-
Data Analysis: The change in fluorescence is proportional to the transporter activity. The presence of an effective inhibitor like DHK prevents this depolarization and thus blunts the fluorescence response. The degree of inhibition is used to calculate IC50 values.
Logical Relationship of DHK Selectivity
The defining characteristic of this compound is its potent and selective inhibition of EAAT2. This relationship is foundational to its use in neuroscience research to dissect the role of astroglial glutamate transport from neuronal transport or transport mediated by other glial subtypes.
Figure 3: Logical diagram illustrating the high selectivity of DHK for EAAT2 over EAAT1 and EAAT3.
Conclusion
This compound is a well-characterized pharmacological agent with a strong and selective inhibitory profile for the EAAT2 glutamate transporter. Its utility is supported by decades of research employing robust experimental methods, including radiolabeled substrate uptake, electrophysiology, and fluorescence-based assays. For researchers in neuroscience and drug development, DHK remains an essential tool for investigating the specific physiological and pathological roles of EAAT2, the primary regulator of extracellular glutamate in the central nervous system.
References
- 1. Cellular Physiology and Pathophysiology of EAAT Anion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex | Journal of Neuroscience [jneurosci.org]
- 4. This compound | EAAT2 inhibitor | Hello Bio [hellobio.com]
- 5. Frontiers | EAAT5 Glutamate Transporter-Mediated Inhibition in the Vertebrate Retina [frontiersin.org]
- 6. The Conventional and Breakthrough Tool for the Study of L-Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dihydrokainic Acid: A Technical Guide to Studying Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the overactivation of excitatory amino acid receptors, is a central mechanism in a host of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. A critical player in maintaining glutamate homeostasis and preventing excitotoxicity is the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter-1 (GLT-1). Dihydrokainic acid (DHK) is a potent and selective inhibitor of EAAT2, making it an invaluable pharmacological tool for inducing and studying excitotoxic phenomena in both in vitro and in vivo models. By blocking the reuptake of glutamate from the synaptic cleft, DHK administration leads to an accumulation of extracellular glutamate, subsequently causing excessive stimulation of glutamate receptors and initiating the cascade of events that culminate in neuronal cell death. This guide provides an in-depth overview of the use of this compound as a tool for studying excitotoxicity, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Quantitative Data on this compound
This compound's utility as a research tool stems from its high selectivity for the EAAT2 transporter over other EAAT subtypes. This selectivity allows for the targeted investigation of the consequences of impaired glial and, to a lesser extent, neuronal glutamate uptake.
| Parameter | Value | Assay Conditions | Reference |
| Ki for human EAAT2 (GLT-1) | 23 µM | Radioligand binding assay | [1] |
| Ki for human EAAT1 | > 3 mM | Radioligand binding assay | [1] |
| Ki for human EAAT3 | > 3 mM | Radioligand binding assay | [1] |
| Selectivity for EAAT2 over EAAT1 and EAAT3 | ~130-fold | Based on Ki values | [1] |
| IC50 for [3H]-D-aspartate uptake by human EAAT2 | 89 µM | Uptake assay in HEK293 cells | [2] |
| IC50 for [3H]-D-aspartate uptake by human EAAT1 | > 3 mM | Uptake assay in HEK293 cells | [2] |
| IC50 for [3H]-D-aspartate uptake by human EAAT3 | > 3 mM | Uptake assay in HEK293 cells | [2] |
| Application | Typical Concentration Range | Model System | Reference |
| In Vitro Excitotoxicity Induction | 50 µM - 10 mM | Primary cortical neurons, cerebellar slices | [3][4] |
| In Vivo Administration (i.c.v.) | 12.5 - 25 nmol | Mouse models | [4] |
| In Vivo Microdialysis | 1 - 10 mM (in perfusate) | Rat models | [4][5] |
Signaling Pathways in DHK-Induced Excitotoxicity
The inhibition of EAAT2 by this compound initiates a well-defined cascade of molecular events that lead to neuronal demise. The following diagram illustrates this excitotoxic signaling pathway.
Caption: DHK-induced excitotoxicity signaling cascade.
Experimental Workflow for Studying DHK-Induced Excitotoxicity
A typical experimental workflow for investigating the effects of this compound involves several key stages, from cell culture to data analysis.
Caption: General experimental workflow for DHK studies.
Experimental Protocols
In Vitro Excitotoxicity Induction in Primary Cortical Neurons
1. Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) Sprague-Dawley rat cortices.
-
Cells are plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Cultures are maintained at 37°C in a humidified 5% CO₂ incubator for 7-10 days to allow for maturation.
2. This compound Treatment:
-
Prepare a stock solution of DHK in sterile water or culture medium.
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the desired concentration of DHK (typically ranging from 100 µM to 5 mM).
-
Include a vehicle control group (medium without DHK).
-
Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
Assessment of Neuronal Viability
1. Lactate Dehydrogenase (LDH) Assay (Colorimetric):
-
Principle: LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage. The assay measures LDH activity, which is proportional to the number of lysed cells.[6]
-
Protocol:
-
After the DHK incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of a stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To determine the maximum LDH release, lyse a set of control wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before collecting the supernatant.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100.
-
2. Propidium Iodide (PI) Staining (Fluorescence Microscopy):
-
Principle: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It enters cells with compromised membranes and stains the nucleus red.[7]
-
Protocol:
-
Prepare a working solution of PI in phosphate-buffered saline (PBS) at a final concentration of 1-5 µg/mL.
-
After DHK treatment, gently wash the cells twice with PBS.
-
Add the PI working solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Optionally, a nuclear counterstain for all cells, such as Hoechst 33342, can be included.
-
Wash the cells twice with PBS to remove excess PI.
-
Visualize the cells using a fluorescence microscope with appropriate filters (excitation/emission ~535/617 nm for PI).
-
Capture images and quantify the percentage of PI-positive (dead) cells relative to the total number of cells (e.g., counted with Hoechst).
-
In Vivo Excitotoxicity Induction and Assessment
1. Intracerebroventricular (i.c.v.) Injection:
-
Procedure:
-
Anesthetize the animal (e.g., mouse) according to approved protocols.
-
Secure the animal in a stereotaxic frame.
-
Make a small incision to expose the skull.
-
Drill a small burr hole over the lateral ventricle.
-
Slowly inject a specific amount of DHK (e.g., 12.5-25 nmol) dissolved in artificial cerebrospinal fluid (aCSF) into the ventricle using a microsyringe.[4]
-
Suture the incision and allow the animal to recover.
-
2. Assessment of Neuronal Damage (Histology):
-
Procedure:
-
At a predetermined time point after DHK injection (e.g., 24 or 48 hours), perfuse the animal transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix it in 4% paraformaldehyde overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain using a cryostat or vibratome.
-
Mount the sections on slides and perform histological staining, such as Nissl staining or Fluoro-Jade C staining, to visualize neuronal morphology and identify degenerating neurons.[8]
-
Conclusion
This compound serves as a robust and specific tool for researchers investigating the mechanisms of excitotoxicity. Its selective inhibition of the EAAT2 glutamate transporter allows for the controlled induction of excitotoxic conditions, facilitating the study of downstream signaling pathways and the evaluation of potential neuroprotective agents. By employing the quantitative data and detailed protocols outlined in this guide, scientists can effectively utilize DHK to advance our understanding of the critical role of glutamate homeostasis in neuronal health and disease.
References
- 1. Mitochondrial Membrane Potential and Glutamate Excitotoxicity in Cultured Cerebellar Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A microdialysis study in rat brain of dihydrokainate, a glutamate uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. Assessing Neuronal Viability in a Cerebellar Neuron Culture via Double Staining [jove.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide on Structural Analogs of Dihydrokainic Acid and Their Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrokainic acid (DHK), a potent and selective inhibitor of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1), serves as a critical pharmacological tool for studying glutamate homeostasis in the central nervous system. Its ability to modulate glutamatergic neurotransmission has spurred interest in the development of structural analogs with potentially improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their structure-activity relationships, the experimental protocols used for their evaluation, and the signaling pathways affected by their mechanism of action.
Introduction to this compound
This compound is a conformationally restricted analog of the neurotransmitter glutamate. It acts as a competitive, non-transportable inhibitor of glutamate uptake, primarily targeting the EAAT2 subtype. EAAT2 is the most abundant glutamate transporter in the brain and is predominantly expressed on astrocytes, where it is responsible for the majority of glutamate clearance from the synaptic cleft. By inhibiting EAAT2, DHK increases the extracellular concentration of glutamate, thereby prolonging the activation of glutamate receptors and influencing neuronal excitability. This property makes DHK a valuable tool for investigating the physiological and pathological roles of glutamate transporters in conditions such as epilepsy, ischemic brain injury, and neurodegenerative diseases.
Structural Analogs of this compound and their Biological Activity
The core structure of this compound, a pyrrolidine-2,4-dicarboxylic acid derivative with an isopropyl group at the C4 position, has been a subject of medicinal chemistry efforts to explore the structure-activity relationships (SAR) for EAAT inhibition. Modifications at various positions of the pyrrolidine ring and the side chains have been investigated to understand the structural requirements for potent and selective inhibition of EAAT subtypes. While extensive research has been conducted on kainic acid analogs, specific and systematic studies on a wide range of this compound analogs are less abundant in publicly available literature. However, some key insights have been gathered from related compounds.
For instance, studies on conformationally-restricted glutamate and pyroglutamate analogs have yielded compounds with EAAT2 inhibitory activity comparable to that of dihydrokainate. The development of L-trans-pyrrolidine-2,4-dicarboxylate (PDC) as a potent glutamate uptake inhibitor further highlights the importance of the pyrrolidine-dicarboxylic acid scaffold for interacting with glutamate transporters.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified against various excitatory amino acid transporter (EAAT) subtypes. The data consistently demonstrates its selectivity for EAAT2.
| Compound | Target | Assay Type | Ki (µM) | Selectivity | Reference |
| This compound | EAAT2 (GLT-1) | Not Specified | 23 | 130-fold vs EAAT1/EAAT3 | |
| EAAT1 | Not Specified | > 3000 | |||
| EAAT3 | Not Specified | > 3000 | |||
| This compound | human EAAT2 | [3H]-d-Aspartate Uptake | 89 | > 33-fold vs EAAT1/EAAT3 | |
| human EAAT1 | [3H]-d-Aspartate Uptake | > 3000 | |||
| human EAAT3 | [3H]-d-Aspartate Uptake | > 3000 |
Experimental Protocols
The characterization of this compound and its analogs relies on a set of well-established experimental protocols designed to measure their interaction with and inhibition of glutamate transporters. The two primary methods are radioligand binding assays and glutamate uptake assays.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific transporter subtype by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific EAAT subtype.
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human EAAT subtype of interest (EAAT1, EAAT2, or EAAT3).
-
Radioligand (e.g., [3H]-D-aspartate or a specific high-affinity radiolabeled inhibitor).
-
Test compound (e.g., this compound or its analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Glutamate Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of glutamate (or a transportable analog like D-aspartate) into cells expressing a specific EAAT subtype.
Objective: To determine the IC50 value of a test compound for the inhibition of glutamate uptake by a specific EAAT subtype.
Materials:
-
Intact cells (e.g., HEK293 cells or primary astrocytes) expressing the EAAT subtype of interest.
-
Radiolabeled substrate (e.g., [3H]-L-glutamate or [3H]-D-aspartate).
-
Test compound (e.g., this compound or its analog).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound for a short period.
-
Initiation of Uptake: Add the radiolabeled substrate to initiate the uptake process and incubate for a defined time (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells with ice-cold uptake buffer to stop the transport process.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity to quantify the amount of substrate taken up by the cells.
-
Data Analysis: Plot the percentage of inhibition of substrate uptake against the concentration of the test compound to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound and its analogs is the inhibition of EAAT2, which leads to an accumulation of extracellular glutamate. This elevated glutamate concentration has significant downstream consequences on neuronal signaling.
Signaling Pathway of EAAT2 Inhibition
Inhibition of EAAT2 by DHK disrupts the normal clearance of glutamate from the synapse, leading to prolonged activation of both ionotropic (e.g., NMDA and AMPA) and metabotropic glutamate receptors on postsynaptic neurons. This can result in excessive neuronal depolarization and calcium influx, a phenomenon known as excitotoxicity, which is implicated in neuronal cell death in various neurological disorders.
Caption: Signaling pathway of EAAT2 inhibition by this compound.
Experimental Workflow for Characterizing DHK Analogs
The process of discovering and characterizing novel DHK analogs typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: Experimental workflow for the development of DHK analogs.
Conclusion
This compound remains an indispensable tool for neuroscience research, providing a means to selectively inhibit the major glutamate transporter EAAT2. While the exploration of its structural analogs has been somewhat limited compared to other glutamate receptor ligands, the existing data underscores the importance of the pyrrolidine-dicarboxylic acid scaffold for EAAT2 inhibition. Future research focused on the systematic modification of the this compound structure holds the potential to yield novel chemical probes with enhanced properties, which could further elucidate the role of EAAT2 in health and disease and may pave the way for the development of novel therapeutic agents for neurological disorders characterized by glutamate excitotoxicity. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers aiming to contribute to this important area of drug discovery.
The Impact of Dihydrokainic Acid on Synaptic Plasticity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dihydrokainic acid (DHK) is a potent and selective inhibitor of the glial glutamate transporter 1 (GLT-1 or EAAT2), the primary transporter responsible for clearing glutamate from the synaptic cleft in the central nervous system.[1] By blocking GLT-1, DHK elevates extracellular glutamate concentrations and prolongs its presence in the synapse, leading to "glutamate spillover" that activates perisynaptic and extrasynaptic receptors.[2][3] This altered glutamatergic signaling profoundly impacts synaptic plasticity, the cellular mechanism underlying learning and memory. DHK disrupts the precise temporal requirements for long-term potentiation (LTP) and long-term depression (LTD), often broadening the induction window for these processes and, in some cases, altering the direction of plasticity.[4][5] Understanding the mechanisms by which DHK modulates synaptic plasticity is critical for neuroscience research and for developing therapeutic strategies for neurological disorders characterized by glutamate dysregulation.
Core Mechanism of Action
The principal function of GLT-1, located predominantly on perisynaptic astrocytic processes, is the rapid uptake of glutamate from the synaptic cleft, thereby terminating synaptic transmission and preventing excitotoxicity.[1] this compound specifically inhibits this action.[6] The resulting increase in ambient glutamate leads to enhanced activation of glutamate receptors, including N-methyl-D-aspartate receptors (NMDARs) and metabotropic glutamate receptors (mGluRs), particularly those located outside the immediate synapse.[2][5] This spillover and subsequent activation of extrasynaptic receptors are the primary drivers of DHK's effects on synaptic plasticity.
Impact on Synaptic Plasticity
DHK's blockade of glutamate uptake has complex, region-specific effects on long-term potentiation (LTP) and long-term depression (LTD). The primary consequence is a disruption of the precise timing dependence of plasticity induction, a phenomenon known as spike-timing-dependent plasticity (STDP).
Effects on Spike-Timing-Dependent Plasticity (STDP)
In control conditions, STDP at many synapses, such as corticostriatal synapses, is confined to a narrow temporal window where presynaptic and postsynaptic firing must occur within tens of milliseconds of each other.[4] Pharmacological blockade of GLT-1 with DHK fundamentally alters these rules.
-
Broadening of the Plasticity Window: DHK application broadens the temporal window for inducing both LTP and LTD.[4] Synaptic changes can be induced at time intervals that would normally produce no effect.[5]
-
Shift to Timing-Independent Plasticity: In the dorsolateral striatum, DHK promotes the expression of a non-timing-dependent LTP mediated by GluN2B-containing NMDARs, which can even be induced by uncorrelated pre- and postsynaptic activity.[4]
Quantitative Effects of DHK on Corticostriatal STDP
The following table summarizes quantitative data from studies investigating DHK's impact on STDP at corticostriatal synapses, demonstrating the shift from timing-dependent to timing-independent plasticity.
| Plasticity Protocol (STDP) | Condition | Resulting Synaptic Strength (% of Baseline) | Brain Region | Reference |
| Pre-post pairings (0 < Δt < +70 ms) | Transient DHK (300 μM) | LTD : 65 ± 7% | Corticostriatal | [5] |
| Post-pre pairings (-70 < Δt < 0 ms) | Transient DHK (300 μM) | LTD : 65 ± 7% | Corticostriatal | [5] |
| Uncorrelated pairings (Δt = ±200 ms) | Transient DHK (300 μM) | LTP : 166 ± 21% | Corticostriatal | [5] |
| Uncorrelated pairings (Δt = ±200 ms) | Transient WAY-213,613 (50 μM) | LTP : 166 ± 21% | Corticostriatal | [5] |
Note: WAY-213,613 is another selective GLT-1 inhibitor.[4]
Effects on LTP and LTD
-
LTD Facilitation: By increasing glutamate spillover, DHK can facilitate the induction of LTD. This is often mediated by the activation of perisynaptic mGluRs or extrasynaptic NMDARs.[3][5] For example, at hippocampal mossy fiber-CA3 synapses, where LTD is mGluR-dependent, blocking GLT-1 with DHK can reverse LTD impairment caused by excessive glutamate clearance.[3]
-
LTP Impairment/Alteration: The effect on LTP is more varied. In some preparations, such as the spinal dorsal horn, DHK impairs high-frequency stimulation (HFS)-induced LTP.[2] In the hippocampus of EAAT2 knock-out mice, HFS-induced LTP is diminished.[4] This suggests that precise glutamate control by GLT-1 is necessary for certain forms of LTP.
Experimental Protocols and Methodologies
The investigation of DHK's effects on synaptic plasticity relies on established neurophysiological techniques, primarily using acute brain slices.
Acute Slice Preparation
-
Animal Euthanasia and Brain Extraction: Rodents (mice or rats) are anesthetized and decapitated in accordance with institutional animal care guidelines. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF) slicing solution.
-
Slicing: The brain is sectioned into 250-350 µm thick slices using a vibratome. The specific brain region of interest (e.g., striatum, hippocampus) determines the slicing orientation (e.g., coronal, sagittal).
-
Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature until recording.
Electrophysiological Recording
-
Setup: Slices are placed in a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-Cell Patch-Clamp: This technique is used to record synaptic currents (EPSCs) or potentials (EPSPs) from a single neuron.
-
Pipettes: Borosilicate glass pipettes (3-6 MΩ resistance) are filled with an internal solution containing (in mM): K-gluconate or Cs-gluconate, HEPES, MgCl₂, Na₂-ATP, Na-GTP, and EGTA, with pH adjusted to ~7.3.
-
Recording: Recordings are made from medium spiny neurons in the striatum or pyramidal cells in the hippocampus, held at a membrane potential of -70 mV.[5]
-
-
Field Potential Recordings: An extracellular electrode is placed in the dendritic field (e.g., stratum radiatum of hippocampal CA1) to record field excitatory postsynaptic potentials (fEPSPs). This measures the summed activity of a population of synapses.
Plasticity Induction Protocols
-
Baseline Recording: Synaptic responses are evoked (e.g., every 15 seconds) for 10-20 minutes to establish a stable baseline.
-
DHK Application: this compound (typically 100-300 µM) is bath-applied for a defined period, often just during the induction protocol, to isolate its effects to the plasticity-inducing event.[4][5]
-
Induction Stimulus:
-
STDP: 70-100 pairings of a presynaptic stimulus and a postsynaptic action potential (induced by current injection) are delivered at a low frequency (e.g., 0.5-1 Hz) with a specific time interval (Δt).[4][5]
-
High-Frequency Stimulation (HFS): One or more high-frequency trains (e.g., 100 Hz for 1 second) are delivered to presynaptic afferents to induce LTP.[2]
-
Low-Frequency Stimulation (LFS): A long train of low-frequency pulses (e.g., 900 pulses at 1 Hz) is delivered to induce LTD.
-
-
Post-Induction Recording: Synaptic responses are monitored for at least 60 minutes post-induction to determine the magnitude and stability of LTP or LTD.
Signaling Pathways Implicated in DHK's Effects
The alteration of synaptic plasticity by DHK is not a direct effect but is mediated through the downstream consequences of elevated extracellular glutamate. The key signaling molecules and receptors involved include:
-
Extrasynaptic NMDARs: Glutamate spillover preferentially activates NMDARs located outside the synapse. These receptors, often containing the GluN2B subunit, are strongly linked to the induction of LTD and can also mediate a form of LTP when GLT-1 is blocked.[4][5]
-
Metabotropic Glutamate Receptors (mGluRs): Perisynaptic mGluRs (e.g., Group I mGluRs) are sensitive to glutamate spillover. Their activation is known to be a critical trigger for certain forms of LTD, and their modulation by DHK is a key mechanism for its effects on plasticity.[2][3]
-
Calcium (Ca²⁺) and Downstream Kinases/Phosphatases: The activation of both NMDARs and mGluRs leads to an increase in intracellular Ca²⁺. The amplitude and dynamics of this Ca²⁺ signal determine the activation of downstream enzymes like calcineurin (a phosphatase linked to LTD) or CaMKII (a kinase linked to LTP), ultimately deciding the direction and magnitude of the synaptic change.
Conclusion and Future Directions
This compound is an invaluable pharmacological tool for probing the role of glutamate homeostasis in synaptic function. Its application reveals that precise spatial and temporal control of glutamate by astrocytic GLT-1 transporters is essential for Hebbian forms of plasticity like STDP. By disrupting this control, DHK promotes glutamate spillover, which shifts plasticity mechanisms towards reliance on extrasynaptic and perisynaptic receptors, thereby altering the fundamental rules of synaptic modification.
For drug development, these findings highlight the critical need to consider the impact of any glutamatergic agent on transporter function. Modulating GLT-1 activity, either through inhibition or enhancement, presents a potential therapeutic avenue for disorders involving aberrant synaptic plasticity. Future research should focus on the chronic in vivo effects of GLT-1 modulation and explore the development of more nuanced pharmacological agents that can fine-tune, rather than simply block, glutamate uptake to restore healthy synaptic function.
References
- 1. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Control of Long-Term Plasticity by Glutamate Transporters [frontiersin.org]
- 3. Frontiers | Glutamate Transporters in Hippocampal LTD/LTP: Not Just Prevention of Excitotoxicity [frontiersin.org]
- 4. Control of Long-Term Plasticity by Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astrocytes gate Hebbian synaptic plasticity in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Preliminary studies of Dihydrokainic acid in epilepsy models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a complex neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. A key player in maintaining the delicate balance between neuronal excitation and inhibition is the neurotransmitter glutamate.[1] Dysregulation of glutamate homeostasis, particularly its clearance from the synaptic cleft, is a critical factor in the pathophysiology of epilepsy.[2][3] Glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), are crucial for this process, with the glial transporter GLT-1 (EAAT2 in humans) being responsible for the majority of glutamate uptake in the central nervous system.[4][5]
Dihydrokainic acid (DHK), a potent and selective inhibitor of the GLT-1 transporter, has emerged as an invaluable pharmacological tool in epilepsy research.[6] By blocking glutamate reuptake, DHK induces a state of hyperexcitability and can provoke epileptiform activity in various experimental models.[6][7] This technical guide provides an in-depth overview of the preliminary studies involving DHK in epilepsy models, focusing on its mechanism of action, experimental protocols, and quantitative findings.
Core Mechanism of Action: Inhibition of GLT-1
This compound exerts its primary effect by competitively inhibiting the GLT-1 glutamate transporter.[8][9] This transporter is predominantly located on astrocytes surrounding the synapse and is responsible for clearing the bulk of extracellular glutamate.[4][5] The inhibition of GLT-1 by DHK leads to an accumulation of glutamate in the synaptic cleft and extracellular space.[6][7] This elevated glutamate concentration results in the over-activation of postsynaptic glutamate receptors, including NMDA and AMPA receptors, leading to excessive neuronal depolarization and the generation of seizure-like activity.[1][7][10]
DHK exhibits a high degree of selectivity for the GLT-1/EAAT2 subtype over other glutamate transporters like EAAT1 and EAAT3, making it a specific tool for investigating the role of this particular transporter in neuronal excitability and pathology.[8][9]
Quantitative Data from In Vivo and In Vitro Studies
The application of DHK in various epilepsy models has generated significant quantitative data, elucidating its effects on neurochemistry and electrophysiology.
Table 1: Effect of this compound on Extracellular Amino Acid Concentrations
| Animal Model | DHK Concentration | Brain Region | Amino Acid | Change in Concentration | Citation |
| Rat | 100 µM - 10 mM | Dentate Gyrus | Glutamate | Increased | [7] |
| Rat | 100 µM - 10 mM | Dentate Gyrus | Aspartate | Increased | [7] |
| Rat | 1 - 10 mM | Dentate Gyrus | Taurine | Increased | [6][7] |
| Rat | 1 - 10 mM | Dentate Gyrus | Alanine | Increased | [7] |
| Rat | 1 - 10 mM | Dentate Gyrus | Phosphoethanolamine | Increased | [6][7] |
| Rat | 1 - 5 mM | Hippocampus (CA1) | Glutamate | Significantly Increased | [6] |
| Rat | 1 - 5 mM | Hippocampus (CA1) | Taurine | Significantly Increased | [6] |
Table 2: Pharmacological Profile of this compound Inhibition
| Transporter Subtype | Assay Method | Ki Value (µM) | Selectivity vs. EAAT2 | Citation |
| EAAT2 (GLT-1) | L-glutamate/L-aspartate uptake | 23 | - | |
| EAAT2 (human) | [3H]-d-Asp uptake | 89 | - | |
| EAAT1 | L-glutamate/L-aspartate uptake | > 3000 | 130-fold | |
| EAAT3 | L-glutamate/L-aspartate uptake | > 3000 | 130-fold |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of studies involving DHK. Below is a representative protocol for inducing epileptiform activity in a rodent model.
Protocol: In Vivo Microdialysis and Electrophysiological Recording in the Rat Hippocampus
-
Animal Preparation:
-
Adult male Wistar or Sprague-Dawley rats are anesthetized with an appropriate agent (e.g., urethane or isoflurane).
-
The animal is placed in a stereotaxic frame. Body temperature is maintained at 37°C using a heating pad.
-
A craniotomy is performed over the dorsal hippocampus.
-
-
Probe Implantation:
-
A microdialysis probe is stereotaxically implanted into the dentate gyrus or CA1 region of the hippocampus.
-
A recording electrode is implanted in proximity to the dialysis probe to monitor local field potentials. A reference electrode is placed on the cortical surface.
-
-
Perfusion and Baseline Collection:
-
The microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period (e.g., 60-90 minutes), baseline dialysate samples are collected at regular intervals (e.g., every 15-20 minutes).
-
Baseline electroencephalographic (EEG) activity is recorded simultaneously.
-
-
DHK Administration:
-
Data Collection:
-
Dialysate samples are collected throughout the DHK administration and post-administration periods.
-
Continuous EEG recordings are maintained to monitor for the onset and characteristics of epileptiform discharges (e.g., population spikes, seizure activity).[7]
-
-
Sample Analysis:
-
The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of glutamate, aspartate, taurine, and other amino acids.[7]
-
-
Data Analysis:
-
Changes in amino acid concentrations are calculated relative to the baseline levels.
-
EEG recordings are analyzed to quantify changes in spike amplitude, frequency, and the presence of seizure-like events.
-
Key Findings and Implications
Studies utilizing DHK have consistently demonstrated that inhibiting GLT-1 is sufficient to induce epileptiform activity.[7][11] The resulting increase in extracellular glutamate and aspartate directly contributes to neuronal hyperexcitability.[7] Interestingly, research has also shown that the epileptogenic effects of DHK can be attenuated by N-methyl-D-aspartate (NMDA) receptor antagonists.[7] This suggests that the seizure-like activity induced by impaired glutamate uptake is mediated, at least in part, through the activation of NMDA receptors.[7]
These findings underscore the critical role of astrocytic glutamate transport in preventing seizures. The use of DHK in these preliminary models has solidified the concept that dysfunction of GLT-1 transporters can be a primary cause of seizure generation, making these transporters a significant therapeutic target for the development of novel anti-epileptic drugs.[2][5]
Conclusion
This compound serves as a fundamental research tool for dissecting the molecular and cellular mechanisms underlying epilepsy. Preliminary studies have conclusively shown that selective inhibition of the GLT-1 glutamate transporter by DHK leads to an accumulation of extracellular glutamate, subsequent neuronal hyperexcitability, and the generation of seizures. The quantitative data and experimental protocols established in these early models have paved the way for a deeper understanding of the role of glial cells in epilepsy and have highlighted the glutamate transport system as a promising target for future therapeutic interventions.
References
- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 2. Role of glutamate excitotoxicity and glutamate transporter EAAT2 in Epilepsy: opportunities for novel therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trepo.tuni.fi [trepo.tuni.fi]
- 4. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. On the epileptogenic effects of kainic acid and this compound in the dentate gyrus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. umimpact.umt.edu [umimpact.umt.edu]
- 10. Selective blockade of astrocytic glutamate transporter GLT-1 with dihydrokainate prevents neuronal death during ouabain treatment of astrocyte/neuron cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate-Re-Uptake-as-a-Determinant-of-Seizure-Generation [aesnet.org]
Methodological & Application
Dihydrokainic Acid Protocol for In Vivo Microdialysis: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokainic acid (DHK) is a potent and selective, non-transportable inhibitor of the glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1][2] GLT-1 is predominantly expressed on astrocytes and is responsible for the majority of glutamate uptake from the synaptic cleft in the central nervous system. By inhibiting GLT-1, DHK provides a powerful pharmacological tool to transiently and locally increase extracellular glutamate concentrations. This allows for the investigation of the roles of glutamate homeostasis in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and neurodegenerative diseases. In vivo microdialysis is a widely used technique to measure the concentrations of endogenous substances in the extracellular fluid of living animals, making it an ideal method to study the effects of DHK on glutamate dynamics in specific brain regions.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in conjunction with in vivo microdialysis to monitor extracellular glutamate levels in the rodent brain.
Data Presentation
The following table summarizes quantitative data from various studies on the effect of this compound on extracellular glutamate concentrations in different brain regions of rats, as measured by in vivo microdialysis.
| Brain Region | Animal Model | DHK Concentration (in perfusate) | Perfusion Duration | Basal Glutamate (µM) | % Increase in Glutamate (Mean ± SEM) | Reference |
| Neostriatum | Anesthetized Rat | 1 mM | Not Specified | Not Specified | Increased | [3] |
| Striatum | Anesthetized Rat | 1 mM | During ischemia | ~0.35 (pre-ischemia) | Attenuated ischemic rise | [4][5] |
| Striatum | Anesthetized Rat | 10 mM | During ischemia | ~0.35 (pre-ischemia) | Similar attenuation to 1 mM | [4][5] |
| Hippocampus | Rabbit | 1 mM | Not Specified | Not Specified | Elevated | [6] |
| Hippocampus | Rabbit | 5 mM | Not Specified | Not Specified | Elevated | [6] |
| Dentate Gyrus/CA1 | Rat | 1-5 mM | 15 min | Not Specified | Significantly increased | [1] |
| Dentate Gyrus | Rat | 1-10 mM | 60 min | Not Specified | Increased | [1] |
Note: Basal glutamate levels can vary depending on the specific brain region, analytical method, and laboratory. The percentage increase is a more standardized measure of DHK's effect.
Experimental Protocols
Preparation of this compound Solution for Microdialysis
Materials:
-
This compound (DHK) powder
-
Artificial cerebrospinal fluid (aCSF)
-
0.1 M NaOH or 0.1 M HCl for pH adjustment
-
Sterile filters (0.22 µm)
-
pH meter
Protocol:
-
Prepare fresh aCSF solution. A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 0.85 MgCl₂. The solution should be sterile-filtered and warmed to 37°C before use.
-
Weigh the desired amount of DHK powder to achieve the target concentration (e.g., for a 1 mM solution, use 2.15 mg of DHK per 10 mL of aCSF, assuming a molecular weight of 215.25 g/mol ).
-
Dissolve the DHK powder in the aCSF. DHK is soluble in water.[2]
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Measure the pH of the DHK solution and adjust it to a physiological range (typically 7.2-7.4) using 0.1 M NaOH or 0.1 M HCl. This step is crucial to avoid tissue damage.
-
Sterile-filter the final DHK solution through a 0.22 µm syringe filter before loading it into the microdialysis pump syringe.
In Vivo Microdialysis Procedure
Materials:
-
Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff)
-
Guide cannula
-
Stereotaxic apparatus
-
Microdialysis pump
-
Fraction collector (refrigerated)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools
Protocol:
a. Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat) and mount it in a stereotaxic frame. Ensure a surgical plane of anesthesia is maintained throughout the procedure.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Using a stereotaxic atlas for the specific animal model, determine the coordinates for the target brain region. For example:
-
Rat Striatum: Anteroposterior (AP): +1.0 mm from bregma; Mediolateral (ML): ±3.0 mm from midline.[7]
-
Rat Hippocampus (Dorsal): AP: -3.3 mm from bregma; ML: ±1.8 mm from midline.
-
-
Drill a burr hole at the determined coordinates.
-
Carefully lower the guide cannula to the desired dorsoventral (DV) depth, just above the target region.
-
Secure the guide cannula to the skull using dental cement and skull screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment.
b. Microdialysis Experiment:
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Slowly insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the inlet of the probe to a syringe pump containing aCSF and the outlet to a fraction collector.
-
Begin perfusion with aCSF at a low flow rate (e.g., 1-2 µL/min) for a stabilization period of at least 1-2 hours to establish a baseline.
-
Collect baseline microdialysate samples every 15-20 minutes.
-
After the baseline collection, switch the perfusion solution to the prepared DHK solution.
-
Continue collecting microdialysate samples at the same intervals to monitor the change in extracellular glutamate concentration.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative (e.g., paraformaldehyde) to verify the probe placement histologically.
Quantification of Glutamate in Microdialysates by HPLC with Fluorescence Detection
Principle: Glutamate in the microdialysate samples is derivatized with o-phthaldialdehyde (OPA) and a thiol-containing compound (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. This derivative is then separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by a fluorescence detector.[8]
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
OPA derivatization reagent
-
Glutamate standards
-
Mobile phase (e.g., sodium acetate buffer, methanol, tetrahydrofuran)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of glutamate standard (e.g., 1 mM) in ultrapure water and perform serial dilutions to create a calibration curve (e.g., 0.1 to 10 µM).
-
Prepare the OPA derivatization reagent. A typical recipe involves dissolving OPA in methanol, adding a thiol (like 2-mercaptoethanol), and mixing with a borate buffer (pH ~9.5).
-
-
Derivatization:
-
Mix a small volume of the microdialysate sample or standard with the OPA reagent. This can be done manually or using an autosampler with a pre-column derivatization program. The reaction is rapid and occurs at room temperature.[8]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol). The gradient is optimized to separate the glutamate derivative from other amino acids and interfering compounds.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the OPA-glutamate derivative (typically Ex: 340 nm, Em: 450 nm).
-
-
Data Analysis:
-
Identify the glutamate peak based on its retention time compared to the standard.
-
Quantify the peak area and determine the glutamate concentration in the samples using the calibration curve generated from the standards.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: DHK-induced GLT-1 inhibition and downstream signaling.
Experimental Workflow Diagram
Caption: In vivo microdialysis workflow with DHK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 3. A microdialysis study in rat brain of dihydrokainate, a glutamate uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound affects extracellular taurine and phosphoethanolamine levels in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of in vivo amino acid neurotransmitters by high-performance liquid chromatography with o-phthalaldehyde-sulphite derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Dihydrokainic Acid Solutions for Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokainic acid (DHK) is a potent and selective, non-transportable inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter-1 (GLT-1).[1] EAAT2 is the predominant glutamate transporter in the hippocampus and cortex, responsible for over 90% of glutamate uptake.[2] By blocking EAAT2, DHK leads to an increase in the extracellular concentration of glutamate, thereby modulating neuronal excitability and synaptic transmission.[1] This property makes DHK a valuable pharmacological tool in neuroscience research to investigate the roles of glutamate homeostasis in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and neurological disorders such as epilepsy and stroke.
These application notes provide detailed protocols for the preparation and application of this compound solutions for in vitro electrophysiology experiments, particularly whole-cell patch-clamp recordings.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is crucial for accurate solution preparation.
| Property | Value | Reference |
| Molecular Weight | 215.25 g/mol | [1] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in Water | Up to 25 mM (5.38 mg/mL) | [2] |
| Storage of Powder | Room temperature or -20°C for long-term (up to 3 years) | [2] |
| Storage of Stock Solutions | -20°C (up to 1 month) or -80°C (up to 6 months) | [1] |
Protocols
Protocol 1: Preparation of a 25 mM this compound Stock Solution in Water
This protocol describes the preparation of a concentrated stock solution of DHK in sterile water. Using a water-based stock solution is often preferred for electrophysiological experiments to avoid potential off-target effects of organic solvents.
Materials:
-
This compound (powder)
-
Sterile, deionized or distilled water (e.g., Milli-Q or equivalent)
-
Vortex mixer
-
Sonicator (optional, but recommended)[2]
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of DHK:
-
To prepare 1 mL of a 25 mM stock solution, weigh out 5.38 mg of this compound (Molecular Weight = 215.25 g/mol ).
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
-
Dissolution:
-
Add the weighed DHK powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the DHK does not fully dissolve, sonicate the solution for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional but Recommended):
-
If the final working solution will not be sterile-filtered, it is advisable to filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for long-term experiments or when working with cell cultures.[1]
-
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solutions in Artificial Cerebrospinal Fluid (aCSF)
This protocol outlines the dilution of the DHK stock solution into artificial cerebrospinal fluid (aCSF) for immediate use in electrophysiology experiments. The composition of aCSF can vary between laboratories; a standard recipe is provided below.
Materials:
-
25 mM this compound stock solution (from Protocol 1)
-
Standard artificial cerebrospinal fluid (aCSF)
-
Calibrated pipettes
Standard aCSF Recipe (example):
| Component | Concentration (mM) |
| NaCl | 125 |
| KCl | 2.5 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 25 |
| Glucose | 25 |
| MgCl₂ | 1 |
| CaCl₂ | 2 |
Procedure:
-
Prepare fresh aCSF: It is crucial to prepare aCSF on the day of the experiment and to continuously bubble it with carbogen (95% O₂ / 5% CO₂) for at least 15-30 minutes before use to maintain physiological pH (typically 7.3-7.4) and oxygenation.
-
Calculate the dilution: Determine the volume of the DHK stock solution needed to achieve the desired final concentration in the aCSF.
-
V₁ = (C₂ x V₂) / C₁
-
Where:
-
V₁ = Volume of stock solution
-
C₁ = Concentration of stock solution (25 mM)
-
V₂ = Final volume of working solution
-
C₂ = Desired final concentration of DHK
-
-
-
Prepare the working solution:
-
Add the calculated volume of the DHK stock solution to the freshly prepared and carbogenated aCSF.
-
Mix thoroughly by gentle inversion.
-
The working solution is now ready for perfusion onto the brain slice or cultured neurons.
-
Quantitative Data on this compound in Electrophysiology
The following table summarizes the effective concentrations of DHK and its observed effects in various electrophysiological preparations.
| Concentration | Preparation | Electrophysiological Effect | Reference |
| 200 µM | Mouse retinal slices | Inhibited b-wave amplitude by 10-23% in electroretinogram (ERG) recordings. | [1] |
| 300 µM | Human iPSC-derived neural cells | Inhibited L-glutamate uptake by 48.9 ± 11.0%. | |
| 1 mM - 5 mM | Rabbit hippocampus (in vivo perfusion) | Elevated extracellular levels of glutamate, taurine, and phosphoethanolamine. | [3] |
| 1 mM - 10 mM | Rat dentate gyrus (in vivo perfusion) | Evoked epileptiform activity and increased the amplitude of population spikes. | [1] |
Experimental Workflow and Signaling Pathway
Experimental Workflow for Whole-Cell Patch-Clamp Recording with DHK
The following diagram illustrates a typical workflow for investigating the effects of DHK on synaptic transmission using whole-cell patch-clamp electrophysiology.
Caption: Workflow for electrophysiological analysis of DHK effects.
Signaling Pathway of this compound Action
DHK's primary mechanism of action is the inhibition of the astrocytic glutamate transporter EAAT2. This leads to an accumulation of glutamate in the synaptic cleft, resulting in enhanced activation of postsynaptic glutamate receptors.
Caption: DHK inhibits EAAT2, increasing synaptic glutamate.
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for the preparation and application of this compound in electrophysiological studies. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. Given the critical role of glutamate transport in neuronal function, DHK remains an indispensable tool for researchers investigating the intricacies of glutamatergic neurotransmission.
References
Application Notes and Protocols for Dihydrokainic Acid in Primary Astrocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Dihydrokainic acid (DHK), a selective inhibitor of the glutamate transporter-1 (GLT-1/EAAT2), in primary astrocyte cultures. This document outlines detailed protocols for cell culture, DHK treatment, and subsequent functional assays, along with a summary of quantitative data and visual representations of the associated signaling pathways and experimental workflows.
Introduction
Astrocytes are crucial for maintaining central nervous system (CNS) homeostasis, with a key role in clearing extracellular glutamate, the primary excitatory neurotransmitter.[1][2][3][4] This clearance is predominantly mediated by two sodium-dependent glutamate transporters: GLT-1 (EAAT2) and GLAST (EAAT1).[4][5] Dysregulation of glutamate uptake is implicated in various neurological disorders, making the study of these transporters a critical area of research.[4][5]
This compound (DHK) is a potent and selective pharmacological tool used to investigate the function of GLT-1.[1][6][7] By inhibiting GLT-1, DHK allows researchers to study the consequences of impaired glutamate uptake in astrocytes and its effects on neuronal function and viability. These studies are vital for understanding the pathophysiology of diseases associated with glutamate excitotoxicity and for the development of novel therapeutic strategies.[4][7]
Data Presentation
The following table summarizes quantitative data for the use of this compound in primary astrocyte and related cell culture experiments, extracted from various research articles.
| Parameter | Value(s) | Cell Type | Application/Assay | Reference(s) |
| DHK Concentration | 1 mM | Primary murine astrocytes | Glutamate uptake assay | [6] |
| 300 µmol/L | Presympathetic PVN neurons in co-culture | Electrophysiology (firing activity) | [8] | |
| 100 µM | Astrocytes (in endothelial co-culture) | Glutamate uptake assay | [2] | |
| 1-5 mM | Rat hippocampus (in vivo dialysis) | Measurement of extracellular glutamate | [5] | |
| 5 mM | Cerebellar slices | D-[3H]aspartate uptake inhibition | [5] | |
| Incubation Time | 15 minutes | Cerebellar slices | D-[3H]aspartate uptake inhibition | [5] |
| Not specified | Primary murine astrocytes | Glutamate uptake assay | [6] | |
| Key Findings | Negligible effect on basal and glutamate-stimulated glutamate uptake (in GLAST-expressing astrocytes) | Primary murine astrocytes | Glutamate uptake assay | [6] |
| Induced a slowly developing inward current and membrane depolarization in neurons | Presympathetic PVN neurons in co-culture | Electrophysiology | [8] | |
| Significantly increased extracellular glutamate and taurine concentrations | Rat hippocampus (in vivo) | Microdialysis | [5] | |
| Impaired short-term and long-term memory | Mice (in vivo) | Novel Object Recognition (NOR) task | [5] |
Experimental Protocols
Preparation of Primary Astrocyte Cultures
This protocol is a synthesized method based on established procedures for isolating and culturing primary astrocytes from neonatal rodents.[1][6][8][9]
Materials:
-
Neonatal rodent pups (P0-P2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine or Poly-L-lysine coated culture flasks/plates
-
Sterile dissection tools
-
70% Ethanol
Procedure:
-
Euthanize neonatal pups in accordance with approved animal care and use guidelines.
-
Sterilize the surgical area and dissection tools with 70% ethanol.
-
Isolate the cerebral cortices from the brains of the pups.
-
Mechanically dissociate the cortical tissue in cold DMEM.
-
Treat the tissue with trypsin-EDTA to obtain a single-cell suspension.
-
Neutralize the trypsin with DMEM containing 10% FBS.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove debris.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells onto Poly-D-lysine or Poly-L-lysine coated culture flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Once confluent (typically after 7-10 days), purify the astrocyte culture by shaking to remove microglia and oligodendrocytes.
-
Confirm astrocyte purity ( >95%) by immunocytochemistry for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP).
This compound Treatment
Materials:
-
Primary astrocyte cultures (prepared as in Protocol 1)
-
This compound (DHK)
-
Appropriate solvent for DHK (e.g., sterile water or DMSO, check manufacturer's instructions)
-
Culture medium
Procedure:
-
Prepare a stock solution of DHK in the recommended solvent.
-
On the day of the experiment, dilute the DHK stock solution to the desired final concentration in pre-warmed culture medium.
-
Remove the existing medium from the astrocyte cultures.
-
Add the DHK-containing medium to the cells.
-
Incubate for the desired period, depending on the subsequent assay.
Glutamate Uptake Assay
This protocol measures the ability of astrocytes to take up glutamate from the extracellular space and is a key assay for assessing the inhibitory effect of DHK.
Materials:
-
Primary astrocyte cultures
-
DHK-treated and control astrocyte cultures
-
Radiolabeled glutamate (e.g., [³H]-L-glutamate) or a fluorescent glutamate analog
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader
Procedure:
-
Wash the astrocyte cultures with pre-warmed uptake buffer.
-
Pre-incubate the cells with DHK (or vehicle control) in uptake buffer for a specified time (e.g., 10-30 minutes).
-
Initiate the uptake by adding the radiolabeled or fluorescent glutamate to the wells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells to release the intracellular contents.
-
Quantify the amount of glutamate taken up by the cells using a scintillation counter or fluorescence plate reader.
-
Normalize the uptake to the total protein content in each well.
Visualizations
Signaling Pathway of GLT-1 Inhibition by this compound
Caption: DHK inhibits astrocytic GLT-1, increasing extracellular glutamate and neuronal NMDA receptor activation.
Experimental Workflow for Studying DHK Effects on Primary Astrocytes
Caption: Workflow for investigating the effects of this compound on primary astrocyte cultures.
Conclusion
This compound is an indispensable tool for elucidating the role of the astrocytic glutamate transporter GLT-1 in both physiological and pathological conditions. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the complexities of glutamate homeostasis in the CNS. Careful consideration of DHK concentration and experimental context is crucial for obtaining robust and reproducible results, ultimately contributing to the development of novel therapeutics for neurological disorders.
References
- 1. 2.1. Primary Cortical Astrocyte Culture Preparation [bio-protocol.org]
- 2. Characterization of the L-glutamate clearance pathways across the blood–brain barrier and the effect of astrocytes in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astroglial Glutamate Signaling and Uptake in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astrocyte Glutamate Uptake and Signaling as Novel Targets for Antiepileptogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimized and efficient preparation of astrocyte cultures from rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective blockade of astrocytic glutamate transporter GLT-1 with dihydrokainate prevents neuronal death during ouabain treatment of astrocyte/neuron cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Isolation and monoculture of functional primary astrocytes from the adult mouse spinal cord [frontiersin.org]
- 9. Primary Astrocyte Cell Culture [bio-protocol.org]
Dihydrokainic Acid: A Tool for Investigating Glutamate Uptake in Synaptosomes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its precise regulation is critical for normal neuronal function. Excitatory amino acid transporters (EAATs) are responsible for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity and maintaining synaptic fidelity.[1] Dihydrokainic acid (DHK) is a potent and selective inhibitor of the glutamate transporter subtype 2 (EAAT2), also known as glutamate transporter-1 (GLT-1).[2] This makes DHK an invaluable pharmacological tool for studying the specific role of EAAT2 in glutamate uptake, particularly in synaptosomes, which are isolated nerve terminals that retain functional presynaptic machinery. These application notes provide detailed protocols for using DHK in glutamate uptake assays with synaptosomes, along with relevant quantitative data and visualizations to guide experimental design and interpretation.
Quantitative Data: Inhibitory Profile of this compound
The selectivity of this compound for EAAT2 over other EAAT subtypes is a key advantage for its use in research. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of DHK for different human EAATs. This data is crucial for designing experiments that specifically target EAAT2-mediated glutamate uptake.
| Transporter Subtype | Common Name | Kᵢ value | IC₅₀ value | Selectivity vs. EAAT1 & EAAT3 |
| EAAT1 | GLAST | > 3 mM | > 3000 µM | ~130-fold |
| EAAT2 | GLT-1 | 23 µM | 89 µM | - |
| EAAT3 | EAAC1 | > 3 mM | Not reported | ~130-fold |
Data compiled from references.
Experimental Protocols
Preparation of Synaptosomes
A standard method for isolating synaptosomes from rodent brain tissue is essential for obtaining viable and functional nerve terminals for uptake assays.
Materials:
-
Rodent brain tissue (e.g., hippocampus, cortex)
-
Sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Homogenizer (Dounce or Teflon-glass)
-
Refrigerated centrifuge
Protocol:
-
Euthanize the animal according to approved institutional protocols and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold sucrose buffer with a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer) for use in uptake assays.[3]
Glutamate Uptake Assay in Synaptosomes using this compound
This protocol outlines a typical glutamate uptake assay using a radiolabeled substrate, such as [³H]-L-glutamate or [³H]-D-aspartate (a non-metabolizable substrate for EAATs).
Materials:
-
Synaptosomal preparation
-
Krebs-Ringer buffer (or similar physiological buffer)
-
[³H]-L-glutamate or [³H]-D-aspartate
-
This compound (DHK) stock solution
-
Non-labeled L-glutamate (for determining non-specific uptake)
-
Scintillation vials and scintillation cocktail
-
Filter apparatus and glass fiber filters
Protocol:
-
Pre-incubate synaptosomes (typically 10-50 µg of protein per tube) in Krebs-Ringer buffer for 10-15 minutes at 37°C to allow them to equilibrate.
-
To experimental tubes, add varying concentrations of this compound to achieve the desired final concentration for inhibition studies. For control tubes, add vehicle.
-
To determine non-specific uptake, add a high concentration of non-labeled L-glutamate (e.g., 1 mM) to a set of control tubes.
-
Initiate the uptake by adding the radiolabeled substrate (e.g., 20-50 nM [³H]-L-glutamate or [³H]-D-aspartate).[4]
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal incubation time should be determined empirically to ensure measurements are within the linear range of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of excess non-labeled glutamate) from the total uptake.
Visualizations
Mechanism of this compound Action
This compound acts as a competitive inhibitor at the glutamate binding site of the EAAT2 transporter. This prevents the binding and subsequent translocation of glutamate into the cell, leading to an increase in the extracellular glutamate concentration.[5]
Caption: DHK competitively inhibits glutamate binding to EAAT2.
Experimental Workflow for Glutamate Uptake Assay
The following diagram illustrates the key steps in performing a glutamate uptake assay in synaptosomes with this compound to determine its inhibitory effect.
Caption: Workflow for a synaptosomal glutamate uptake assay.
Decision Tree for Assay Optimization
Optimizing the conditions for a glutamate uptake assay is crucial for obtaining reliable and reproducible data. This decision tree provides a logical framework for troubleshooting and refining your experimental parameters.
Caption: Decision tree for optimizing glutamate uptake assays.
References
- 1. Glutamate Transport: A New Bench to Bedside Mechanism for Treating Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 3. Uptake and release for glutamine and glutamate in a crude synaptosomal fraction from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Intracerebroventricular Injection of Dihydrokainic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokainic acid (DHK) is a potent and selective, non-transportable inhibitor of the glial glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). GLT-1 is the predominant glutamate transporter in the central nervous system (CNS) and is primarily expressed on astrocytes. It plays a critical role in maintaining low extracellular glutamate concentrations by clearing glutamate from the synaptic cleft. Inhibition of GLT-1 by this compound leads to an accumulation of extracellular glutamate, thereby enhancing neuronal excitability and affecting neurotransmission. This makes DHK a valuable pharmacological tool for studying the roles of astrocytic glutamate transport in various physiological and pathological processes, including learning, memory, epilepsy, and neurodegenerative diseases.
Intracerebroventricular (ICV) injection is a key administrative route that bypasses the blood-brain barrier, delivering DHK directly into the cerebrospinal fluid (CSF). This allows for the widespread and direct action of DHK on the CNS. These application notes provide detailed protocols for the ICV injection of DHK in rodent models, summarize the expected quantitative outcomes, and illustrate the associated signaling pathways.
Data Presentation
This compound Profile
| Property | Value | Reference |
| Molecular Weight | 215.25 g/mol | |
| CAS Number | 52497-36-6 | |
| Mechanism of Action | Selective, non-transportable inhibitor of GLT-1 (EAAT2) | |
| Solubility | Soluble in water (up to 25 mM) |
In Vivo Effects of Intracerebroventricular this compound Administration
| Animal Model | ICV Dose (nmol) | Key Quantitative Findings | Reference |
| Mouse | 12.5 - 25 | Impairment of short-term and long-term novel object recognition (NOR) memory. | |
| Rat | 4 | Significant increase in extracellular glutamate levels in the hippocampal CA1 region. | |
| Rat | 2 - 4 | Aggravation of neuronal damage following transient global cerebral ischemia. |
Note: Some studies utilize microdialysis to deliver DHK, which may result in different local concentrations compared to a bolus ICV injection.
Effects of this compound on Extracellular Neurotransmitter Levels (via Microdialysis)
| Animal Model | DHK Concentration | Duration | Change in Extracellular Levels | Reference |
| Rat | 1 - 10 mM | 60 min | Increased glutamate, aspartate, taurine, alanine, and phosphoethanolamine. | |
| Rabbit | 1 - 5 mM | Not specified | Elevated levels of glutamate, taurine, and phosphoethanolamine. |
Experimental Protocols
Protocol 1: Stereotaxic Cannula Implantation for ICV Injection
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rodent for subsequent DHK injections.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Heating pad
-
Surgical tools (scalpel, scissors, forceps, etc.)
-
Dental drill
-
Guide cannula and dummy cannula
-
Skull screws
-
Dental cement
-
Antiseptic solution (e.g., povidone-iodine)
-
Local anesthetic (e.g., bupivacaine)
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the animal using isoflurane (5% for induction, 1-2% for maintenance) and place it in the stereotaxic frame.
-
Maintain the animal's body temperature using a heating pad.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., for mice: -0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5-3.0 mm ventral from the skull surface), mark the injection site.
-
Drill a small hole at the marked site, being careful not to damage the underlying dura mater.
-
Implant a guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and skull screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the incision and administer post-operative analgesics.
-
Allow the animal to recover for at least 7 days before any injections.
Protocol 2: Preparation and Intracerebroventricular Injection of this compound
Materials:
-
This compound powder
-
Sterile, preservative-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Micro-syringe (e.g., Hamilton syringe)
-
Injection cannula that extends slightly beyond the guide cannula
-
Tubing to connect the syringe to the injection cannula
Procedure:
-
Preparation of DHK Solution:
-
On the day of the experiment, prepare a fresh solution of DHK in sterile saline or aCSF. DHK is soluble in water.
-
For a target dose of 12.5 nmol in a 1 µL injection volume, the concentration would be 12.5 mM.
-
Ensure the solution is sterile, for example by using a 0.22 µm syringe filter.
-
-
Injection Procedure:
-
Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Connect the injection cannula to the micro-syringe via the tubing.
-
Slowly insert the injection cannula into the guide cannula.
-
Infuse the desired volume of DHK solution (typically 1-5 µL) over a period of 1-2 minutes to minimize increases in intracranial pressure.
-
Leave the injection cannula in place for an additional 1-2 minutes to prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Monitor the animal for any adverse reactions.
-
Mandatory Visualizations
Caption: Experimental workflow for ICV injection of this compound.
Caption: Signaling pathway affected by this compound.
Dihydrokainic Acid (DHK) Administration in Acute Brain Slice Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Dihydrokainic acid (DHK), a potent and selective inhibitor of the glutamate transporter GLT-1 (also known as EAAT2), in acute brain slice preparations. This document outlines detailed protocols for slice preparation, DHK application, and experimental design for studying synaptic transmission and neurotoxicity.
Introduction
This compound is an indispensable tool in neuroscience for investigating the role of glial glutamate uptake in maintaining synaptic fidelity and preventing excitotoxicity.[1] As a selective, non-transportable inhibitor of the GLT-1 transporter, DHK allows researchers to acutely elevate extracellular glutamate levels in a controlled manner. GLT-1 is predominantly expressed in astrocytes and is responsible for the majority of glutamate clearance in the forebrain, making DHK a targeted tool for studying astrocytic contributions to synaptic function.[2] Its application in acute brain slices is crucial for elucidating mechanisms of synaptic plasticity, epilepsy, and neurodegenerative disorders.[1][3]
Key Applications
-
Studying Synaptic Transmission: Investigating the role of GLT-1 in shaping synaptic responses by observing the effects of DHK on excitatory postsynaptic currents (EPSCs) and potentials (EPSPs).
-
Modeling Glutamate Excitotoxicity: Creating an in vitro model of conditions where glutamate uptake is impaired, such as in stroke or other neurological insults.[4]
-
Investigating Neuronal-Glial Interactions: Elucidating the dynamic relationship between astrocytes and neurons in the context of glutamate homeostasis.[5]
Data Presentation: DHK Effects in Acute Brain Slices
The following table summarizes the quantitative data on DHK administration in various acute brain slice experiments.
| Brain Region | Experimental Technique | DHK Concentration | Duration of Application | Observed Effect |
| Hippocampus (CA1) | Electrophysiology (fEPSP) | 1-5 mM | 15 minutes (perfusion) | Increased extracellular glutamate and taurine; reduced fEPSP amplitude, increased population spike.[1] |
| Cerebellum | Radiotracer Uptake Assay | 5 mM | 15 minutes | Concentration-dependent inhibition of D-[3H]aspartate uptake.[1] |
| Hippocampus | Electrophysiology (NMDAR currents) | 100 µM | Bath application | Increased magnitude of ambient glutamate-activated NMDA receptor currents.[6] |
| Mixed Neuron/Astrocyte Cultures | Cell Viability Assay | Not specified | Co-treatment with glutamate | Significant neuronal death (suppressed by NMDA receptor antagonist).[7] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes a standard method for preparing viable acute brain slices, optimized for electrophysiological and imaging studies. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhanced neuronal preservation, especially in adult animals.[8][9][10]
1. Solutions Preparation:
-
All solutions must be continuously bubbled with carbogen (95% O₂ / 5% CO₂) for at least 15-20 minutes prior to and throughout the experiment to ensure adequate oxygenation and maintain a physiological pH of 7.3-7.4.[8][10][11]
-
Prepare solutions fresh on the day of the experiment.[8]
Table of Standard Solutions
| Solution | Component | Concentration (mM) |
| NMDG-HEPES aCSF (Cutting Solution) [8][12] | NMDG | 92 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 30 | |
| HEPES | 20 | |
| Glucose | 25 | |
| Thiourea | 2 | |
| Na-ascorbate | 5 | |
| Na-pyruvate | 3 | |
| CaCl₂·2H₂O | 0.5 | |
| MgSO₄·7H₂O | 10 | |
| Recording aCSF [8][13] | NaCl | 124-125 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 24-25 | |
| Glucose | 10-12.5 | |
| CaCl₂·2H₂O | 2-2.5 | |
| MgCl₂·6H₂O or MgSO₄·7H₂O | 1.3-2 | |
| K-Gluconate Intracellular Solution (Patch-Clamp) [10][12] | K-Gluconate | 130-145 |
| HEPES | 10 | |
| EGTA | 0.3-1 | |
| Mg-ATP | 2-4 | |
| Na₂-GTP | 0.2-0.3 | |
| Phosphocreatine-Na₂ | 10 |
2. Procedure:
-
Anesthesia and Perfusion: Deeply anesthetize the animal (e.g., mouse or rat) via intraperitoneal injection of a suitable anesthetic. Perform a transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.[10]
-
Brain Extraction: Rapidly dissect and extract the brain, placing it immediately into the ice-cold NMDG-HEPES aCSF.
-
Slicing: Mount the brain onto the vibratome stage. Section the desired brain region into 250-300 µm thick slices in the ice-cold, carbogenated NMDG-HEPES aCSF.[10][14][15]
-
Recovery: Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF, heated to 32-34°C, for approximately 10-12 minutes.[8][9]
-
Incubation: After the initial recovery, transfer the slices to a holding chamber filled with recording aCSF at room temperature. Allow slices to incubate for at least 1 hour before starting experiments.[11]
Protocol 2: this compound (DHK) Preparation and Application
1. DHK Stock Solution Preparation:
-
DHK has a molecular weight of approximately 229.25 g/mol . To prepare a 100 mM stock solution, dissolve 22.9 mg of DHK in 1 mL of 1 M NaOH. Gentle vortexing may be required.
-
Store the stock solution in aliquots at -20°C.
2. Working Solution and Application:
-
Preparation: On the day of the experiment, thaw an aliquot of the DHK stock solution. Prepare the final working concentration by diluting the stock solution into the carbogenated recording aCSF. For example, to make a 100 µM DHK solution, add 10 µL of the 100 mM stock to 10 mL of recording aCSF.
-
Application Method: The most common method of application is via bath perfusion or superfusion.[1] After obtaining a stable baseline recording in normal aCSF, switch the perfusion to the aCSF containing the desired concentration of DHK.
-
Equilibration Time: Allow the DHK-containing solution to perfuse the slice for at least 10-15 minutes to ensure complete inhibition of GLT-1 before recording the experimental effects.[1]
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for DHK application and the underlying signaling pathway affected by GLT-1 inhibition.
Caption: Experimental workflow for DHK application in acute brain slices.
Caption: Signaling pathway of impaired glutamate uptake by DHK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transcriptional Regulation of Glutamate Transporters: From Extracellular Signals to Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate transporter GLT1 inhibitor this compound impairs novel object recognition memory performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Extracellular Glutamate Concentration in Hippocampal Slice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective blockade of astrocytic glutamate transporter GLT-1 with dihydrokainate prevents neuronal death during ouabain treatment of astrocyte/neuron cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisionary.com [precisionary.com]
- 12. digitalcommons.providence.org [digitalcommons.providence.org]
- 13. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute Brain Slice Protocol | Axion Biosystems [axionbiosystems.com]
- 15. m.youtube.com [m.youtube.com]
Determining the Effective Concentration of Dihydrokainic Acid In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrokainic acid (DHK) is a potent and selective, non-transportable inhibitor of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter-1 (GLT-1). EAAT2 is the predominant glutamate transporter in the central nervous system, responsible for the majority of glutamate clearance from the synaptic cleft.[1][2] Its critical role in maintaining glutamate homeostasis makes it a key target for studying neurological disorders associated with excitotoxicity, such as epilepsy, ischemic brain injury, and neurodegenerative diseases.[1][3] These application notes provide a comprehensive guide to determining the effective concentration of DHK in various in vitro models, complete with detailed experimental protocols and quantitative data.
Mechanism of Action
DHK selectively binds to EAAT2, blocking the reuptake of glutamate from the extracellular space without being transported into the cell itself.[4] This inhibition leads to an accumulation of extracellular glutamate, which can be used to study the downstream effects of excessive glutamate receptor activation and the role of EAAT2 in synaptic transmission and neuronal health.[1] Its high selectivity for EAAT2 over other glutamate transporter subtypes, such as EAAT1 and EAAT3, makes it a valuable pharmacological tool.[4][5]
Quantitative Data: Inhibitory Potency of this compound
The effective concentration of DHK can vary depending on the experimental system and the specific endpoint being measured. The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of DHK for EAAT2.
| Parameter | Cell/Tissue Preparation | Species | Value | Reference(s) |
| Ki | - | - | 23 µM | [1][4][5] |
| Ki | HEK293 cells expressing human EAAT2 | Human | 89 µM | [4][5] |
| Ki | Cos-7 cells expressing EAAT2 | - | 23 µM | [6] |
| Km (FMP assay) | HEK293 cells expressing human EAAT2 | Human | 31 µM | [4][5] |
| IC50 | HEK/EAAT2 cells | Human | 34.3 ± 5.8 µM | [6] |
| IC50 | Rat cortical synaptosomes | Rat | 32-50 µM | [6] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: DHK selectively inhibits the EAAT2/GLT-1 transporter, preventing glutamate uptake.
Experimental Workflow: Glutamate Uptake Assay
Caption: Workflow for determining DHK's IC50 in a radiolabeled glutamate uptake assay.
Experimental Protocols
Protocol 1: Isolation of Synaptosomes from Rodent Brain
Synaptosomes are resealed nerve terminals that contain all the necessary machinery for neurotransmitter uptake, storage, and release, making them an excellent ex vivo model for studying glutamate transport.
Materials:
-
Rodent brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer (0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors)
-
Percoll density gradient solutions
-
Refrigerated centrifuge
-
Dounce homogenizer
Procedure:
-
Euthanize the animal according to approved institutional guidelines and rapidly dissect the desired brain region on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer with several gentle strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge it at 15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
For higher purity, resuspend the pellet and layer it onto a discontinuous Percoll gradient and centrifuge according to established protocols to separate synaptosomes from other components like mitochondria.
-
Collect the synaptosomal layer and wash to remove the Percoll.
-
Resuspend the final synaptosomal pellet in an appropriate buffer for the subsequent uptake assay.
-
Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA assay).
Protocol 2: Radiolabeled Glutamate Uptake Assay in Synaptosomes
This protocol is designed to determine the IC50 of DHK for the inhibition of glutamate uptake. [3H]D-Aspartate is often used as a substrate as it is transported by EAATs but not readily metabolized.
Materials:
-
Isolated synaptosomes
-
Krebs' solution or other physiological buffer
-
[3H]D-Aspartate
-
This compound (DHK) stock solution
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Dilute the synaptosome preparation to a final protein concentration of approximately 0.1 mg/mL in Krebs' solution.
-
Aliquot the synaptosome suspension into microcentrifuge tubes.
-
Add varying concentrations of DHK to the tubes (e.g., from 1 µM to 1 mM) and pre-incubate for 10-15 minutes at 37°C. Include a vehicle control (no DHK).
-
Initiate the uptake by adding [3H]D-Aspartate to a final concentration of 50 nM.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by adding a large volume of ice-cold buffer and immediately filtering the mixture through glass fiber filters, followed by several rapid washes with ice-cold buffer to remove extracellular radiolabel.
-
Alternatively, terminate the uptake by centrifugation at high speed in a refrigerated microcentrifuge, followed by removal of the supernatant and washing of the pellet.
-
Place the filters or the resuspended pellets into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Plot the percentage of inhibition of [3H]D-Aspartate uptake against the log concentration of DHK and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Fluorescence-Based Membrane Potential Assay
This assay indirectly measures glutamate transporter activity by detecting changes in membrane potential using a fluorescent dye. Substrate transport by EAATs is electrogenic, leading to membrane depolarization.
Materials:
-
HEK293 cells stably expressing the EAAT subtype of interest
-
Fluorescence-based membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Glutamate or D-Aspartate
-
This compound (DHK)
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Plate the EAAT-expressing HEK293 cells in a 96- or 384-well plate and grow to confluence.
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Prepare a plate with varying concentrations of DHK.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the DHK solutions to the cells and incubate for a specified period.
-
Add a fixed concentration of glutamate or D-Aspartate to stimulate transporter activity and record the change in fluorescence.
-
The inhibition of the glutamate-induced fluorescence change by DHK is used to determine its inhibitory potency. Analyze the data to calculate the Ki or IC50 of DHK.[7]
Protocol 4: In Vitro Electrophysiology
Patch-clamp electrophysiology on brain slices or cultured neurons can be used to assess the effect of DHK on synaptic currents. Inhibition of glutamate uptake by DHK can lead to an increase in the duration of excitatory postsynaptic currents (EPSCs).
Materials:
-
Acute brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
This compound (DHK)
Procedure:
-
Prepare acute brain slices or cultured neurons for recording.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (spontaneous or evoked EPSCs).
-
Perfuse the slice or culture with aCSF containing a known concentration of DHK (e.g., 100-300 µM).
-
Record EPSCs in the presence of DHK and compare their properties (e.g., amplitude, decay time) to the baseline recordings.
-
An increase in the decay time of EPSCs in the presence of DHK indicates a blockade of glutamate uptake. The effective concentration will be the one that produces a significant and reproducible effect on the synaptic currents.
Conclusion
The determination of the effective concentration of this compound in vitro is crucial for its use as a pharmacological tool to study the role of the EAAT2 glutamate transporter. The protocols provided herein offer a range of methods, from biochemical uptake assays in synaptosomes and cultured cells to functional electrophysiological recordings in neuronal circuits. By carefully selecting the appropriate in vitro model and experimental endpoint, researchers can accurately determine the effective concentration of DHK for their specific research questions, contributing to a better understanding of glutamate transporter function in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Synaptoneurosomes for the Study of Glutamate Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Isolate Functional Synaptosomes | Thermo Fisher Scientific - EE [thermofisher.com]
- 7. Pharmacological characterization of human excitatory amino acid transporters EAAT1, EAAT2 and EAAT3 in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydrokainic Acid in Rodent Learning and Memory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dihydrokainic acid (DHK), a selective inhibitor of the glutamate transporter 1 (GLT-1), for studying the mechanisms of learning and memory in rodent models. The following sections detail the mechanism of action, key experimental findings, and detailed protocols for in vivo studies.
Introduction
This compound (DHK) is a potent and selective inhibitor of the glial glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1] GLT-1 is crucial for maintaining low extracellular glutamate concentrations in the synaptic cleft, thereby preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[2][3] By blocking GLT-1, DHK elevates extracellular glutamate levels, leading to alterations in synaptic plasticity and neuronal excitability, which are fundamental processes for learning and memory.[1][4] This makes DHK a valuable pharmacological tool to investigate the role of glial glutamate uptake in cognitive functions.
Mechanism of Action
DHK competitively inhibits the uptake of glutamate by GLT-1 transporters, which are predominantly expressed on astrocytes surrounding synapses.[1][4] This inhibition leads to an accumulation of glutamate in the extracellular space. The increased ambient glutamate can then persistently activate glutamate receptors, including NMDA and AMPA receptors, on both synaptic and extrasynaptic sites. This disruption of normal glutamate homeostasis can impair or, under certain conditions, modulate synaptic plasticity processes like long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.
Caption: Mechanism of this compound (DHK) action at the synapse.
Data Presentation
The following tables summarize quantitative data from key studies on the effects of DHK on learning and memory in rodents.
Table 1: Effects of DHK on Novel Object Recognition (NOR) Memory in Mice
| Experiment Phase | DHK Dose (nmol, i.c.v.) | Timing of Injection | Memory Type | Outcome | Reference |
| Acquisition | 12.5 - 25 | 0.5 h pre-sampling | Short-term | Impaired | [1][2] |
| Acquisition | 12.5 - 25 | 0.5 h pre-sampling | Long-term | Impaired | [1][2] |
| Consolidation | 12.5 - 25 | Immediately post-sampling | Long-term | Impaired | [1][2] |
| Consolidation | 12.5 - 25 | 6 h post-sampling | Long-term | No effect | [2] |
| Retrieval | 12.5 - 25 | 0.5 h pre-test | Long-term | Impaired | [1][2] |
Table 2: Effects of DHK on Spatial Memory in Rats
| Behavioral Task | DHK Dose | Route of Administration | Memory Type | Outcome | Reference |
| Morris Water Maze | Not specified | Intracranial | Spatial Memory | Impaired | [4] |
| Spatial Object Recognition | Not specified | Dorsal Hippocampus | Short-term & Long-term | Impaired | [5] |
| Spatial Object Recognition (weak training) | Not specified | Dorsal Hippocampus | Long-term | Promoted | [5] |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Cannulation and DHK Administration in Mice
This protocol is adapted from studies investigating the effect of DHK on Novel Object Recognition memory.[2]
Materials:
-
This compound (DHK)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Dental cement
-
Microinjection pump and syringe
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a stereotaxic apparatus. Ensure a surgical level of anesthesia is maintained throughout the procedure.
-
Cannula Implantation:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the lateral ventricle using appropriate stereotaxic coordinates (e.g., relative to bregma: -0.22 mm anteroposterior, ±1.0 mm mediolateral, -2.5 mm dorsoventral).
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
-
-
DHK Preparation: Dissolve DHK in sterile saline to the desired concentration (e.g., to deliver 12.5-25 nmol in a volume of 1 µL).
-
Microinjection:
-
Gently restrain the mouse and remove the dummy cannula.
-
Insert the injection cannula (connected to the microsyringe) into the guide cannula.
-
Infuse the DHK solution at a slow rate (e.g., 0.5 µL/min).
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
Administer DHK at the appropriate time relative to the behavioral task (e.g., 30 minutes before the sampling phase of the NOR task).
-
Caption: Experimental workflow for i.c.v. cannulation and DHK administration.
Protocol 2: Novel Object Recognition (NOR) Task in Mice
This task assesses recognition memory.[2]
Materials:
-
Open-field arena (e.g., 40x40x40 cm)
-
Two sets of identical objects (e.g., small plastic toys)
-
One novel object
-
Video tracking software (optional)
Procedure:
-
Habituation:
-
Handle the mice for a few minutes each day for 3-5 days before the experiment.
-
On the day before the test, allow each mouse to freely explore the empty arena for 10 minutes.
-
-
Sampling Phase (Training):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects and the arena for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object at a distance of ≤ 2 cm.
-
-
Retention Interval:
-
Return the mouse to its home cage for a specific duration to test either short-term memory (e.g., 1 hour) or long-term memory (e.g., 24 hours).
-
-
Test Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Caption: Workflow for the Novel Object Recognition (NOR) task.
Protocol 3: Morris Water Maze (MWM) Task in Rats
This task assesses spatial learning and memory.[4]
Materials:
-
Circular pool (e.g., 1.5 m diameter) filled with opaque water
-
Submerged escape platform
-
Prominent visual cues placed around the room
-
Video tracking system
Procedure:
-
Habituation:
-
Handle the rats for several days prior to the experiment.
-
On the first day, allow the rats a 60-second free swim without the platform.
-
-
Acquisition Training (4-5 days):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat in the water at one of four quasi-random start positions, facing the pool wall.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the escape platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the mean escape latency and path length across training days. A decrease in these measures indicates learning.
-
Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants. A significant preference for the target quadrant indicates spatial memory retention.
-
Concluding Remarks
This compound is a critical tool for elucidating the role of astrocytic glutamate transport in learning and memory. By acutely elevating extracellular glutamate, DHK allows researchers to probe the consequences of disrupted glutamate homeostasis on various stages of memory processing, from acquisition and consolidation to retrieval. The protocols and data presented here provide a framework for designing and interpreting experiments using DHK in rodent models of cognition. Careful consideration of dosage, timing of administration, and the specific behavioral paradigm is essential for obtaining robust and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamate transporter GLT1 inhibitor this compound impairs novel object recognition memory performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate transporter GLT1 inhibitor this compound impairs novel object recognition memory performance in mice PMID: 30389478 | MedChemExpress [medchemexpress.eu]
- 4. Blockade of Astrocytic Glutamate Uptake in Rats Induces Signs of Anhedonia and Impaired Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arc and BDNF mediated effects of hippocampal astrocytic glutamate uptake blockade on spatial memory stages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Extracellular Glutamate Following Dihydrokainic Acid-Induced Transporter Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentration is tightly regulated by Excitatory Amino Acid Transporters (EAATs).[1] The subtype EAAT2, also known as Glutamate Transporter 1 (GLT-1), is predominantly expressed on astrocytes and is responsible for the majority of glutamate uptake in the cortex and hippocampus.[1] Dihydrokainic acid (DHK) is a potent and selective, non-transportable inhibitor of GLT-1.[1][2] By blocking GLT-1, DHK infusion leads to an accumulation of extracellular glutamate, a technique widely used to study the roles of glutamate homeostasis in synaptic transmission, plasticity, and excitotoxicity.[3][4] This application note provides detailed protocols for in vivo sample collection via microdialysis and subsequent quantification of glutamate levels using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Mechanism of Action: DHK Inhibition of GLT-1
This compound specifically binds to the GLT-1 transporter on astrocytes, preventing the uptake of glutamate from the synaptic cleft.[3][5] This blockade leads to a rapid increase in the extracellular concentration of glutamate, which can then over-activate neuronal glutamate receptors, such as NMDA receptors, leading to increased neuronal excitability.[5][6] This mechanism is a key tool for modeling conditions of impaired glutamate homeostasis and excitotoxicity in research.[5]
Caption: DHK inhibits astrocytic GLT-1, increasing synaptic glutamate and neuronal activation.
Quantitative Data Summary
The infusion of DHK has been shown to reliably increase extracellular amino acid concentrations in vivo. The following table summarizes quantitative findings from published research.
| DHK Concentration | Infusion Duration | Animal Model / Brain Region | Observed Effect on Extracellular Amino Acids | Reference |
| 1 - 5 mM | 15 min | Rat Hippocampus (Dentate Gyrus or CA1) | Significant increase in glutamate and taurine concentrations. | [3] |
| 1 - 10 mM | 60 min | Rat Dentate Gyrus | Increase in taurine, alanine, phosphoethanolamine, glutamate, and aspartate. | [3] |
| 300 µmol/L | N/A (Bath application) | Rat Presympathetic PVN Neuron | Induced membrane depolarization and firing discharge. | [6] |
| 1 and 5 mM | N/A (Perfusion) | Rabbit Hippocampus | Elevated levels of glutamate, taurine, and phosphoethanolamine. | [7] |
Experimental Protocols
The following protocols detail the procedures for in vivo microdialysis to collect extracellular fluid samples following DHK infusion and the subsequent analysis of glutamate concentrations by HPLC.
Protocol 1: In Vivo Microdialysis and DHK Infusion
This protocol describes the surgical implantation of a microdialysis probe and the collection of brain dialysate.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2-4 mm active membrane)
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound (DHK)
-
Fraction collector or vials
Procedure:
-
Animal Preparation: Anesthetize the subject animal (e.g., rat) and mount it in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus, striatum). Secure the cannula with dental cement. Allow the animal to recover post-surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.[8] Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfusion & Equilibration: Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.5 - 2.0 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish basal glutamate levels.
-
DHK Infusion (Retrodialysis): Switch the perfusion medium to aCSF containing the desired concentration of DHK (e.g., 1 mM). This method of delivering the drug via the probe is known as retrodialysis.
-
Sample Collection: Continue collecting dialysate fractions throughout the DHK infusion period and for a designated time post-infusion to monitor the return to baseline.
-
Sample Storage: Immediately place collected samples on dry ice or store at -80°C until HPLC analysis to prevent degradation.
Protocol 2: HPLC Analysis of Glutamate
This protocol uses pre-column derivatization with o-phthalaldehyde (OPA) for sensitive fluorescence detection of glutamate.[9][10][11]
Materials:
-
HPLC system with a fluorescence detector (HPLC-FLD)
-
Reversed-phase C18 column
-
o-phthalaldehyde (OPA) derivatizing reagent
-
Mobile Phase A: Sodium acetate or phosphate buffer
-
Mobile Phase B: Methanol or Acetonitrile
-
Glutamate standards
-
Microcentrifuge tubes
Procedure:
-
Standard Preparation: Prepare a series of glutamate standards in aCSF or a similar matrix to generate a calibration curve.
-
Sample Derivatization:
-
In a microcentrifuge tube, mix a small volume of the dialysate sample or standard (e.g., 10 µL) with the OPA derivatizing reagent.
-
The reaction is typically rapid and should be automated if possible using an autosampler to ensure consistent timing.[12][13] The OPA reagent reacts with the primary amine of glutamate to form a fluorescent isoindole derivative.[13]
-
-
HPLC Configuration:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Use a gradient elution. For example, start with a high percentage of aqueous buffer (Mobile Phase A) and gradually increase the percentage of organic solvent (Mobile Phase B) to elute the derivatized glutamate.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Fluorescence Detector: Set the excitation wavelength to ~340 nm and the emission wavelength to ~450 nm.
-
-
Injection and Analysis:
-
Quantification:
-
Integrate the area under the glutamate peak for each sample.
-
Construct a calibration curve by plotting the peak areas of the standards against their known concentrations.
-
Calculate the glutamate concentration in the dialysate samples by interpolating their peak areas from the calibration curve.
-
Overall Experimental Workflow
The entire process from animal surgery to data analysis follows a sequential workflow to ensure reliable and reproducible results.
Caption: Workflow for DHK infusion, microdialysis sampling, and HPLC glutamate analysis.
References
- 1. This compound, EAAT2 (GLT-1) inhibitor (CAS 52497-36-6) | Abcam [abcam.com]
- 2. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glutamate transporter GLT1 inhibitor this compound impairs novel object recognition memory performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective blockade of astrocytic glutamate transporter GLT-1 with dihydrokainate prevents neuronal death during ouabain treatment of astrocyte/neuron cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound affects extracellular taurine and phosphoethanolamine levels in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of glutamate by high-performance liquid chromatography with fluorescence detection in superfusates of rat brain preparations. | Semantic Scholar [semanticscholar.org]
- 11. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dihydrokainic acid solubility issues and solutions
Welcome to the Dihydrokainic Acid (DHK) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the solubility, handling, and application of DHK in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in aqueous solutions?
A1: this compound is soluble in water up to 25 mM. Some researchers have noted that sonication may be required to achieve complete dissolution at higher concentrations.
Q2: In which organic solvents is this compound soluble?
A2: While water is the most common solvent, this compound is also soluble in DMSO.
Q3: How should I store this compound powder and stock solutions?
A3: this compound as a solid powder should be stored at room temperature under desiccating conditions and can be stable for up to 12 months.[1] Prepared stock solutions should be used on the same day if possible. For longer-term storage, aliquots can be stored at -20°C for up to one month or -80°C for up to six months.[2] It is recommended to avoid repeated freeze-thaw cycles.
Q4: I'm observing precipitation in my this compound solution. What should I do?
A4: Precipitation can occur for several reasons. First, ensure you have not exceeded the maximum solubility. If the concentration is within the soluble range, gentle warming and vortexing or sonication can help redissolve the compound. If using a buffer, ensure the pH is compatible with DHK solubility; adjusting the pH to a more neutral or slightly alkaline range (e.g., 7.4) may improve solubility.[3] When retrieving a solution from cold storage, allow it to fully equilibrate to room temperature and ensure any precipitate is redissolved before use.
Q5: Is it necessary to adjust the pH of my this compound solution?
A5: While not always necessary, especially for aqueous solutions, adjusting the pH to the physiological range (typically 7.2-7.4) is recommended, particularly for cell-based assays and in vivo studies. This can also aid in the dissolution of the compound, as solubility can be pH-dependent.[4][5][6][7]
Q6: What is the primary mechanism of action of this compound?
A6: this compound is a selective inhibitor of the glutamate transporter EAAT2 (also known as GLT-1).[2] By blocking EAAT2, DHK prevents the reuptake of glutamate from the synaptic cleft, leading to an increase in the extracellular concentration of this neurotransmitter.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 25 | 5.38 | Sonication may be required at higher concentrations. |
| DMSO | Not explicitly quantified, but used as a solvent. | Not explicitly quantified, but used as a solvent. | Often used for preparing high-concentration stock solutions. |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | Room Temperature | Up to 12 months[1] | Store under desiccating conditions. |
| Aqueous Solution | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | -80°C | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
Materials:
-
This compound (MW: 215.25 g/mol )
-
Sterile, deionized, or distilled water
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
-
1 N NaOH and 1 N HCl for pH adjustment
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 2.15 mg of DHK.
-
Initial Dissolution: Add the weighed DHK to a sterile tube. Add a portion of the total required volume of water (e.g., 800 µL for a final volume of 1 mL).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed to the next step.
-
Sonication (if necessary): Place the tube in a sonicator bath for 5-10 minutes, or until the solid is completely dissolved.
-
pH Adjustment (Recommended for biological experiments):
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the desired range (e.g., 7.2-7.4) by adding small volumes of 1 N NaOH to increase the pH or 1 N HCl to decrease it. Add the acid or base dropwise while monitoring the pH.
-
-
Final Volume Adjustment: Add water to reach the final desired volume (e.g., 1 mL).
-
Sterilization (Optional): If required for your experiment, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Use the solution fresh or aliquot it into sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound for In Vivo Administration
Vehicle: Phosphate-Buffered Saline (PBS), pH 7.4
Materials:
-
This compound
-
10X PBS stock solution or PBS components (NaCl, KCl, Na₂HPO₄, KH₂PO₄)
-
Sterile, deionized, or distilled water
-
pH meter
-
1 N NaOH and 1 N HCl
-
Sterile glassware and filtration apparatus (0.22 µm filter)
Procedure:
-
Prepare 1X PBS:
-
If starting from a 10X stock, dilute it 1:10 with sterile water.
-
If preparing from powder, for 1 L of 1X PBS, dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of sterile water.[8]
-
-
Adjust pH of PBS: Use a calibrated pH meter to adjust the pH of the 1X PBS to 7.4 with 1 N HCl or 1 N NaOH.[8]
-
Final Volume of PBS: Bring the final volume to 1 L with sterile water.[8]
-
Dissolve DHK in PBS:
-
Weigh the required amount of DHK for your desired final concentration.
-
Add the DHK to the prepared 1X PBS.
-
Vortex and sonicate as needed to ensure complete dissolution.
-
-
Sterilization: Sterilize the final DHK solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Use the solution immediately or store it in appropriate sterile containers for short-term use.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound's mechanism of action on the glutamate synapse.
Caption: General experimental workflow using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stjohnslabs.com [stjohnslabs.com]
Dihydrokainic Acid Aqueous Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Dihydrokainic acid (DHK) in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare aqueous solutions of this compound?
A1: this compound is soluble in water.[1][2] For consistent results, it is recommended to use high-purity water (e.g., Milli-Q® or equivalent). Some suppliers suggest that for aqueous stock solutions, it is advisable to filter and sterilize through a 0.22 μm filter before use.[3] Sonication may be required to achieve the maximum concentration.[4]
Q2: What are the recommended storage conditions for this compound aqueous solutions?
A2: To minimize degradation, it is strongly recommended to prepare DHK solutions fresh on the day of use.[2] If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store them under the conditions outlined in the table below.[3]
Q3: How long can I store aqueous solutions of this compound?
A3: The stability of DHK in aqueous solution is time and temperature-dependent. For optimal results, daily preparation is best.[2] However, for short-to-mid-term storage, please refer to the storage recommendations in Table 1.
Q4: What are the known degradation products of this compound in aqueous solutions?
A4: Currently, there is limited publicly available information detailing the specific degradation products of this compound in aqueous solutions. General degradation pathways for molecules with similar functional groups (carboxylic acids, secondary amines) may include oxidation and hydrolysis, particularly under harsh conditions such as extreme pH and high temperatures.
Q5: Are there any known incompatibilities for this compound in solution?
A5: Yes, this compound may be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Exposure to heat and moisture should also be avoided as they can promote degradation.
Data Summary: Recommended Storage of this compound Aqueous Solutions
| Storage Temperature | Recommended Storage Duration | Key Considerations |
| Room Temperature | Not Recommended for Storage | Prepare solutions fresh for daily use.[2] |
| -20°C | Up to 1 month[2][3] | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[3] | Preferred for longer-term storage of stock solutions. |
Troubleshooting Guide
Issue 1: I am observing high variability in my experimental results when using this compound.
-
Question: Could the stability of my DHK solution be the cause of this variability?
-
Answer: Yes, inconsistent activity of DHK can be a significant source of experimental variability. If the compound degrades, its effective concentration in your assay will decrease over time, leading to inconsistent results.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prioritize preparing fresh aqueous solutions of DHK immediately before each experiment.
-
Standardize Storage: If you must store solutions, ensure you are following a strict, standardized protocol. Aliquot stock solutions into single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles.
-
Control Environmental Factors: Protect the solution from light and maintain a consistent temperature during your experiments.
-
pH of Media: Be mindful of the pH of your experimental buffer or media. Extreme pH values can accelerate the degradation of many small molecules.[5]
-
Issue 2: The inhibitory effect of my this compound solution seems to decrease over time.
-
Question: I prepared a stock solution of DHK, and it worked well initially, but its effectiveness has diminished in subsequent experiments. Why might this be happening?
-
Answer: A decline in the inhibitory effect of your DHK solution is a strong indicator of compound degradation. Over time, the concentration of active DHK in your solution is likely decreasing.
-
Troubleshooting Steps:
-
Confirm Storage Conditions: Double-check that your storage conditions align with the recommendations (see Table 1). Storing at room temperature or even 4°C for extended periods is not recommended.
-
Perform a Quality Control Check: If possible, use an analytical method like HPLC to assess the purity of your aged stock solution compared to a freshly prepared one. This can provide direct evidence of degradation.
-
Evaluate Experimental Workflow: Consider the total time your DHK solution is kept at room temperature or in your experimental conditions (e.g., in an incubator). Minimize this time to reduce the potential for degradation during the experiment itself.
-
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Stock Solution
-
Materials:
-
This compound powder
-
High-purity sterile water (e.g., Milli-Q®)
-
Sterile conical tube
-
Vortex mixer
-
Sonicator (optional)
-
0.22 μm syringe filter
-
Sterile single-use microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of high-purity sterile water to achieve the target concentration.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.
-
Sterilize the solution by passing it through a 0.22 μm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This is a general protocol for a stability-indicating HPLC method. Method parameters will need to be optimized for your specific equipment and DHK batch.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: (Example) 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: (To be determined by UV scan, likely low UV range e.g., 210 nm)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a fresh DHK standard solution of known concentration.
-
Inject the standard to determine the retention time and peak area of the intact DHK.
-
At specified time points (e.g., 0, 24, 48, 72 hours) for your stability study, inject an aliquot of the DHK solution being tested.
-
Monitor for a decrease in the peak area of the parent DHK peak and the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of DHK remaining at each time point relative to the initial (time 0) sample.
-
Visualizations
Caption: Experimental workflow for assessing DHK aqueous stability.
Caption: Hypothetical degradation pathway for this compound.
References
- 1. This compound | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound | EAAT2 inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
Potential off-target effects of high Dihydrokainic acid concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using high concentrations of Dihydrokainic acid (DHK).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving high concentrations of DHK.
Issue 1: Inconsistent or unexpected results with DHK application.
-
Possible Cause: Off-target effects at high concentrations. While DHK is a selective inhibitor of the glutamate transporter EAAT2 (GLT-1), at high concentrations, its selectivity may decrease.
-
Troubleshooting Steps:
-
Confirm DHK Concentration: Verify the final concentration of DHK in your experimental setup. Errors in dilution calculations can lead to significantly higher concentrations than intended.
-
Run a Dose-Response Curve: If not already done, perform a dose-response experiment to determine the optimal concentration range for EAAT2 inhibition without inducing off-target effects in your specific model.
-
Use a More Selective EAAT2 Inhibitor: Consider using a structurally different and more potent EAAT2 inhibitor to confirm that the observed effect is due to EAAT2 inhibition.
-
Include Antagonist Controls: Co-administer antagonists for potential off-target receptors, such as AMPA/kainate receptor antagonists (e.g., NBQX) or NMDA receptor antagonists (e.g., AP5), to see if they reverse the unexpected effects. An older study suggested that the effects of a high concentration of DHK (5 mM) on D-[3H]aspartate uptake were inhibited by NBQX.[1]
-
Issue 2: Evidence of neuronal excitotoxicity or cell death.
-
Possible Cause: Excessive accumulation of extracellular glutamate due to potent EAAT2 blockade. High concentrations of DHK can lead to excitotoxicity, a process where excessive activation of glutamate receptors leads to neuronal damage and death.[2]
-
Troubleshooting Steps:
-
Lower DHK Concentration: Reduce the concentration of DHK to a level that still provides sufficient EAAT2 inhibition but minimizes excitotoxicity.
-
Time-Lapse Imaging: If using cell culture, perform time-lapse microscopy to monitor cell morphology and viability after DHK application.
-
Cytotoxicity Assay: Quantify cell death using a lactate dehydrogenase (LDH) cytotoxicity assay (see Experimental Protocols section for a detailed method).
-
Glutamate Measurement: If possible, measure extracellular glutamate concentrations in your experimental system to confirm that they are elevated to potentially toxic levels.
-
Co-application of Glutamate Receptor Antagonists: Determine if the observed toxicity can be mitigated by co-application of NMDA, AMPA, or kainate receptor antagonists.
-
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of this compound (DHK) for different Excitatory Amino Acid Transporter (EAAT) subtypes?
A1: this compound is a selective inhibitor of the glutamate transporter subtype EAAT2 (also known as GLT-1). It exhibits significantly lower affinity for other EAAT subtypes, such as EAAT1 and EAAT3. The selectivity is concentration-dependent, with higher selectivity observed at lower concentrations.
Quantitative Data: DHK Selectivity for Human EAAT Subtypes
| Transporter Subtype | Ki (Inhibition Constant) | Reference |
| EAAT1 (GLAST) | > 3 mM | [3] |
| EAAT2 (GLT-1) | ~20-70 µM | [4] |
| EAAT3 (EAAC1) | > 3 mM | [3] |
Q2: Can high concentrations of DHK directly interact with ionotropic glutamate receptors (AMPA, kainate, NMDA)?
A2: There is currently a lack of direct binding studies demonstrating significant affinity of DHK for AMPA, kainate, or NMDA receptors at typical experimental concentrations. However, one study has suggested a potential indirect interaction at a very high concentration (5 mM), where the AMPA/kainate antagonist NBQX could inhibit the DHK-induced effect on aspartate uptake.[1] It is plausible that at millimolar concentrations, DHK may exhibit weak, non-specific interactions with other proteins, including glutamate receptors. Researchers should be cautious when using such high concentrations and consider the possibility of off-target effects.
Q3: What are the potential cytotoxic effects of high DHK concentrations?
A3: High concentrations of DHK (in the millimolar range) can lead to neurotoxicity and cytotoxicity.[5] This is primarily thought to be a consequence of its potent inhibition of EAAT2, leading to an accumulation of extracellular glutamate. This excess glutamate can over-activate glutamate receptors, particularly NMDA receptors, leading to an influx of Ca2+ and subsequent activation of cell death pathways, a process known as excitotoxicity.[2]
Q4: How can I experimentally verify the selectivity of DHK in my system?
A4: You can perform a series of experiments to confirm the selectivity of DHK in your specific model. A competitive radioligand binding assay is the gold standard for determining binding affinity to different receptors. Additionally, electrophysiological recordings can assess the functional effects of DHK on currents mediated by different EAAT subtypes and ionotropic glutamate receptors. Detailed protocols for these experiments are provided below.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine DHK Affinity for Glutamate Receptors
This protocol allows for the determination of the binding affinity (Ki) of DHK for AMPA, kainate, and NMDA receptors.
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest (AMPA, kainate, or NMDA).
-
Radioligand specific for the receptor of interest (e.g., [³H]AMPA, [³H]kainic acid, or [³H]CGP 39653 for NMDA receptors).[1]
-
This compound (DHK) stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of DHK in the assay buffer.
-
In a 96-well plate, add the cell membranes/homogenate, a fixed concentration of the specific radioligand, and varying concentrations of DHK.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor in separate wells.
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the DHK concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of DHK that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Assess Functional Effects of DHK on Ionotropic Glutamate Receptors
This protocol is designed to determine if high concentrations of DHK have any direct agonist or antagonist effects on AMPA, kainate, or NMDA receptor-mediated currents.
-
Materials:
-
Cells expressing the ionotropic glutamate receptor of interest (e.g., HEK293 cells transfected with specific receptor subunits or cultured neurons).
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for patch pipettes.
-
Internal solution for the patch pipette (e.g., containing CsF or CsCl to block K+ channels).
-
External solution (e.g., HEPES-buffered saline).
-
Agonists for the receptors of interest (e.g., AMPA, kainic acid, NMDA + glycine).
-
This compound (DHK) stock solution.
-
-
Procedure:
-
Prepare cells for recording.
-
Establish a whole-cell patch-clamp recording from a target cell.
-
Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.
-
Apply a specific agonist for the receptor of interest (e.g., AMPA) via the perfusion system to elicit an inward current.
-
After establishing a stable baseline response to the agonist, co-apply a high concentration of DHK with the agonist.
-
Observe any changes in the amplitude, kinetics, or shape of the agonist-evoked current. A decrease in current amplitude would suggest an antagonistic effect, while an increase might indicate a positive allosteric modulatory effect.
-
To test for direct agonist effects, apply a high concentration of DHK alone and observe if it elicits any current.
-
Wash out the DHK and ensure the agonist response returns to baseline.
-
Repeat for different ionotropic glutamate receptors (kainate, NMDA). For NMDA receptors, ensure the external solution is Mg2+-free and contains a co-agonist like glycine.
-
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
-
Materials:
-
Cells cultured in a 96-well plate.
-
This compound (DHK).
-
LDH assay kit (commercially available).
-
Cell lysis solution (provided in the kit, to create a maximum LDH release control).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of DHK for the desired duration (e.g., 24 hours).
-
Include untreated cells as a negative control (spontaneous LDH release) and cells treated with the lysis solution as a positive control (maximum LDH release).
-
After the treatment period, centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] * 100
-
Visualizations
Caption: this compound (DHK) inhibits the EAAT2 transporter.
Caption: Workflow for assessing DHK's off-target effects.
Caption: Logic of high DHK concentration issues.
References
- 1. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 4. Glutamate transporter GLT1 inhibitor this compound impairs novel object recognition memory performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting unexpected results in Dihydrokainic acid experiments
Welcome to the technical support center for Dihydrokainic acid (DHK) experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide standardized protocols for the use of DHK, a selective inhibitor of the Glutamate Transporter 1 (GLT-1), also known as Excitatory Amino Acid Transporter 2 (EAAT2).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected outcomes that may arise during experiments with this compound.
Question 1: I am observing unexpected neuronal death in my cell cultures after applying DHK. Isn't it supposed to be just a transporter inhibitor?
Answer: While DHK is primarily a GLT-1 inhibitor, its mechanism of action—blocking glutamate uptake—leads to an increase in extracellular glutamate concentration.[1] This excess glutamate can overstimulate glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity and neuronal death.[2] This is a known downstream effect of GLT-1 inhibition.
-
Troubleshooting Steps:
-
Confirm DHK Concentration: Ensure you are using the appropriate concentration for your experimental model. High concentrations can exacerbate excitotoxicity.
-
Use NMDA Receptor Antagonists: Co-application of an NMDA receptor antagonist can help determine if the observed cell death is mediated by this pathway.[2]
-
Control for Glutamate Levels: Measure the extracellular glutamate concentration in your cultures to correlate it with the observed neurotoxicity.
-
Consider the Experimental Context: In some specific paradigms, such as co-treatment with ouabain (a Na+/K+-ATPase inhibitor), DHK has been shown to be neuroprotective by preventing glutamate release from astrocytes.[2]
-
Question 2: My electrophysiology results show conflicting effects of DHK on neuronal excitability in different brain regions. Is this normal?
Answer: Yes, it is not uncommon to observe differential effects of DHK on neuronal excitability depending on the brain region. For example, in the rat hippocampus, DHK has been shown to increase the amplitude of population spikes in the dentate gyrus, while in the CA1 region, it can decrease the amplitudes of both the excitatory postsynaptic potential and the population spike.[1] These differences are likely due to the specific microcircuitry and the distribution and subtypes of glutamate receptors in each region.
-
Troubleshooting Steps:
-
Review Literature for Region-Specific Effects: Consult publications that have specifically investigated the effects of DHK in your brain region of interest.
-
Detailed Electrophysiological Analysis: Characterize the effects on different synaptic parameters (e.g., paired-pulse ratio, frequency of spontaneous events) to better understand the underlying mechanisms.
-
Consider Systemic vs. Local Application: The method of DHK administration (e.g., perfusion in slices vs. in vivo microinjection) can influence the observed effects.
-
Question 3: I am conducting behavioral studies in rodents and observing memory impairment after DHK administration. Is this an expected outcome?
Answer: Yes, DHK has been demonstrated to impair both short-term and long-term memory in tasks such as the novel object recognition (NOR) test.[1][3] This is thought to be a consequence of disrupted glutamate homeostasis, which is critical for synaptic plasticity and memory formation.[3] DHK can affect memory acquisition, consolidation, and retrieval.[1][3]
-
Troubleshooting Steps:
-
Appropriate Controls: Use vehicle-injected control groups to ensure the observed effects are specific to DHK.
-
Dose-Response Curve: Determine the minimal effective dose to avoid non-specific behavioral effects.
-
Control for Locomotor Activity: Assess whether DHK is affecting overall locomotor activity or exploratory behavior, which could confound memory task results.[3]
-
Question 4: I am seeing unexpected cardiovascular changes (e.g., changes in blood pressure) in my in vivo experiments. Could DHK be responsible?
Answer: Yes, particularly if you are working with brain regions involved in autonomic regulation, such as the nucleus of the solitary tract (NTS). Inhibition of GLT-1 in the NTS by DHK can lead to a decrease in mean arterial pressure, renal sympathetic nerve activity, and heart rate.[4][5] This is due to the accumulation of glutamate and subsequent activation of ionotropic glutamate receptors in this region.[4]
-
Troubleshooting Steps:
-
Monitor Cardiovascular Parameters: If working with relevant brain regions in vivo, it is advisable to monitor key cardiovascular parameters.
-
Localized Injections: Use targeted microinjections to confirm that the observed cardiovascular effects are originating from the specific brain nucleus you are studying.
-
Pharmacological Blockade: Co-administer glutamate receptor antagonists to verify that the cardiovascular effects are mediated by these receptors.
-
Question 5: I am concerned about the selectivity of this compound. Could it have off-target effects?
Answer: this compound is known to be a selective inhibitor of GLT-1 (EAAT2).[6][7] It shows a 130-fold selectivity over EAAT1 and EAAT3.[6] However, at high concentrations, DHK can act as a weak inhibitor of AMPA/kainate glutamate receptors.[8]
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Perform concentration-response studies to identify the lowest concentration of DHK that produces the desired effect on GLT-1 inhibition, minimizing the risk of off-target effects.
-
Employ a Second GLT-1 Inhibitor: To confirm that the observed effects are due to GLT-1 inhibition, consider replicating key experiments with a structurally different GLT-1 inhibitor, such as DL-TBOA (though be aware that TBOA is a broader spectrum glutamate transporter inhibitor).[4]
-
Control Experiments with Receptor Antagonists: If you suspect off-target effects on AMPA/kainate receptors, use specific antagonists for these receptors in control experiments.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: this compound Properties and Concentrations
| Parameter | Value | Reference |
| Molecular Weight | 215.25 g/mol | [9] |
| Solubility in Water | Up to 25 mM | [6][9] |
| Storage (Powder) | Room Temperature | [6][9] |
| Storage (Solutions) | Up to 1 month at -20°C | [6] |
| Ki for EAAT2 (GLT-1) | 23 µM | [6][7] |
| Selectivity | 130-fold selective over EAAT1 and EAAT3 (Ki > 3 mM) | [6][7] |
| Typical Concentration (In Vivo Perfusion) | 1 - 10 mM | [1] |
| Typical Concentration (Brain Slices) | 5 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Required Mass: Based on the batch-specific molecular weight provided on the product vial, calculate the mass of DHK powder required to achieve the desired stock concentration (e.g., 25 mM).
-
Dissolution: Dissolve the calculated mass of DHK in high-purity water.[9]
-
Ensure Complete Dissolution: Vortex or gently warm the solution to ensure all the powder has dissolved.
-
Sterilization (Optional): For cell culture experiments, sterile filter the solution through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[6] Before use, thaw an aliquot and allow it to equilibrate to room temperature.[6]
Protocol 2: Glutamate Uptake Assay in Primary Astrocyte Cultures
-
Cell Culture: Plate primary astrocytes in 24-well plates and grow to confluency.
-
Pre-incubation: Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with DHK at the desired concentration (e.g., 100 µM) or vehicle for 15-30 minutes at 37°C.
-
Initiate Uptake: Add KRH buffer containing a known concentration of radiolabeled L-[³H]glutamate or D-[³H]aspartate to each well to initiate the uptake.
-
Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KRH buffer to terminate the uptake.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity in DHK-treated wells to vehicle-treated wells to determine the percentage of inhibition of glutamate uptake.
Visualizations
The following diagrams illustrate key concepts related to this compound experiments.
Caption: Troubleshooting workflow for unexpected neurotoxicity in DHK experiments.
Caption: Simplified signaling pathway of DHK-induced excitotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective blockade of astrocytic glutamate transporter GLT-1 with dihydrokainate prevents neuronal death during ouabain treatment of astrocyte/neuron cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate transporter GLT1 inhibitor this compound impairs novel object recognition memory performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glial glutamate transporter GLT1 in the nucleus of the solitary tract attenuates baroreflex control of sympathetic nerve activity and heart rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | EAAT2 inhibitor | Hello Bio [hellobio.com]
- 7. This compound, EAAT2 (GLT-1) inhibitor (CAS 52497-36-6) | Abcam [abcam.com]
- 8. ≥98% (HPLC), GLT-1 glutamate transporter inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
Technical Support Center: Dihydrokainic Acid (DHK) Induced Excitotoxicity in Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrokainic acid (DHK) to model excitotoxicity in cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHK) and how does it induce excitotoxicity?
A1: this compound (DHK) is a selective, non-transportable inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1).[1] EAAT2 is primarily located on astrocytes and is responsible for the majority of glutamate uptake from the synaptic cleft in the central nervous system. By inhibiting EAAT2, DHK prevents the clearance of glutamate, leading to its accumulation in the extracellular space.[2] This excessive glutamate over-activates glutamate receptors on neurons, particularly N-methyl-D-aspartate (NMDA) receptors, causing a massive influx of calcium ions (Ca2+).[3][4] This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and endonucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal cell death, a phenomenon known as excitotoxicity.[5][6]
Q2: What is a typical concentration range and incubation time for DHK to induce excitotoxicity?
A2: The optimal concentration and incubation time for DHK can vary significantly depending on the cell type (e.g., primary cortical neurons, hippocampal neurons, cell lines), cell density, and the specific experimental endpoint. However, based on published studies, a general range can be provided. Concentrations can range from micromolar to millimolar. For instance, some studies use DHK in the range of 100 µM to 1 mM.[7][8] Incubation times can range from 30 minutes to 24 hours or longer. Shorter incubation times may be sufficient to trigger the initial excitotoxic cascade, while longer incubations are often used to observe downstream events and cell death.[7] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental model.
Q3: How can I prevent or reduce DHK-induced excitotoxicity in my cell cultures?
A3: Preventing DHK-induced excitotoxicity typically involves targeting the downstream effects of elevated extracellular glutamate. The most common and effective strategy is the co-administration of NMDA receptor antagonists. These antagonists block the excessive influx of calcium through NMDA receptors, which is a primary driver of excitotoxicity. Commonly used NMDA receptor antagonists include:
-
MK-801 (Dizocilpine): A non-competitive antagonist that blocks the NMDA receptor channel.[9]
-
AP5 (DL-2-amino-5-phosphonopentanoic acid): A competitive antagonist that binds to the glutamate recognition site on the NMDA receptor.
Pre-treatment or co-treatment with these antagonists can significantly protect neurons from DHK-induced cell death.[3][10] Other neuroprotective strategies may include the use of antioxidants to combat reactive oxygen species (ROS) production or inhibitors of downstream signaling pathways like JNK and p38 MAPK.
Q4: What are the best methods to quantify DHK-induced excitotoxicity?
A4: Several assays can be used to quantify neuronal cell death and viability following DHK treatment. The choice of assay depends on the specific aspect of cell health you wish to measure. Common methods include:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage (necrosis). It is a common and reliable indicator of cytotoxicity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells. A decrease in MTT reduction indicates a loss of cell viability.
-
Cell Counting Kit-8 (CCK-8): Similar to the MTT assay, this is a colorimetric assay that measures cell viability based on the activity of dehydrogenases.
-
Live/Dead Staining: Using fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 or Propidium Iodide (stains dead cells with compromised membranes red) allows for direct visualization and quantification of viable and non-viable cells.
-
Immunocytochemistry: Staining for neuronal markers like MAP2 or NeuN can be used to assess neuronal morphology and count surviving neurons.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High basal cell death in control cultures (without DHK) | 1. Poor cell culture conditions (e.g., improper media, CO2, temperature).[11] 2. Mycoplasma contamination.[11] 3. Overly harsh cell dissociation during plating.[12] | 1. Optimize cell culture conditions and ensure all reagents are fresh. 2. Regularly test for mycoplasma contamination. 3. Handle cells gently during passaging and plating. Use a lower concentration of trypsin or a shorter incubation time.[11] |
| Inconsistent or no excitotoxicity observed with DHK treatment | 1. DHK solution degradation or improper storage. 2. Low expression of EAAT2 in the cell model. 3. Insufficient DHK concentration or incubation time. 4. Low levels of endogenous glutamate release in the culture. | 1. Prepare fresh DHK solutions for each experiment. DHK is soluble in water.[1] Store stock solutions at -20°C or -80°C. 2. Verify EAAT2 expression in your cell model using techniques like Western blot or qPCR. Primary co-cultures of neurons and astrocytes are often more suitable than pure neuronal cultures. 3. Perform a dose-response (e.g., 10 µM - 1 mM) and time-course (e.g., 4h, 8h, 12h, 24h) experiment to determine the optimal conditions. 4. In some systems, a low concentration of exogenous glutamate may be required in combination with DHK to induce significant excitotoxicity.[3] |
| High variability between replicate wells/experiments | 1. Uneven cell plating density. 2. Edge effects in multi-well plates. 3. Inconsistent timing of reagent addition. | 1. Ensure a single-cell suspension and mix thoroughly before plating. 2. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and fill them with sterile PBS or media instead. 3. Use a multichannel pipette for simultaneous addition of DHK and other reagents to replicate wells. |
| Difficulty dissolving this compound | DHK has limited solubility in some solvents at high concentrations. | This compound is soluble in water up to 25 mM.[1] For higher concentrations, consider using a dipeptide form of the amino acid which can have significantly higher solubility at neutral pH.[13] Gentle warming and vortexing can also aid in dissolution. |
| Unexpected neuroprotective effects of DHK | In specific experimental contexts, such as co-treatment with agents that reverse the Na+/K+-ATPase pump (e.g., ouabain), DHK can be neuroprotective by preventing the reverse transport of glutamate.[3] | Carefully consider the complete experimental context and the potential for dual roles of glutamate transporters. This is generally not an issue in standard excitotoxicity protocols where DHK is the primary insult. |
Data Presentation
Table 1: Examples of this compound (DHK) Concentrations and Incubation Times in In Vitro Excitotoxicity Studies
| Cell Type | DHK Concentration | Incubation Time | Observed Effect | Reference |
| Cerebellar Slices | 5 mM | 15 minutes | Inhibition of D-[3H]aspartate uptake | --INVALID-LINK-- |
| Rat Dentate Gyrus (in vivo perfusion) | 1-10 mM | 60 minutes | Evoked epileptiform activity and increased extracellular glutamate | --INVALID-LINK-- |
| Astrocyte/Neuron Co-cultures | Not specified, used as a co-treatment | Not specified | Induced significant neuronal death when co-treated with a low concentration of glutamate | --INVALID-LINK-- |
| Rat Cortical Cultures | Did not induce toxicity alone | Not specified | DHK alone did not affect neuronal damage in this specific study | --INVALID-LINK-- |
Note: The effectiveness of DHK can be highly model-dependent. The information in this table should be used as a starting point for optimization in your specific cell culture system.
Experimental Protocols
Protocol 1: Induction of Excitotoxicity in Primary Cortical Neurons using DHK
Materials:
-
Primary cortical neurons cultured on poly-D-lysine coated plates
-
This compound (DHK)
-
Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)
-
Phosphate-buffered saline (PBS)
-
Reagents for cytotoxicity/viability assay (e.g., LDH or MTT assay kit)
Procedure:
-
Cell Culture: Culture primary cortical neurons to the desired density and maturity (e.g., 12-14 days in vitro).
-
DHK Preparation: Prepare a stock solution of DHK in sterile water. Further dilute the stock solution in pre-warmed neuronal culture medium to the desired final concentrations (e.g., a range from 100 µM to 1 mM for a dose-response experiment).
-
DHK Treatment: a. Carefully remove half of the conditioned medium from each well and store it at 37°C. b. Add the DHK-containing medium to the wells. For control wells, add an equivalent volume of vehicle-containing medium. c. Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Assessment of Excitotoxicity: a. Following incubation, collect the cell culture supernatant for LDH assay (if applicable). b. Proceed with your chosen viability assay (e.g., MTT, CCK-8, or live/dead staining) according to the manufacturer's instructions.
-
Data Analysis: Quantify the results and express them as a percentage of the vehicle-treated control.
Protocol 2: Neuroprotection Assay using an NMDA Receptor Antagonist
Materials:
-
All materials from Protocol 1
-
NMDA receptor antagonist (e.g., MK-801 or AP5)
Procedure:
-
Cell Culture and DHK Preparation: Follow steps 1 and 2 from Protocol 1.
-
Neuroprotectant Preparation: Prepare a stock solution of the NMDA receptor antagonist. Dilute the stock in neuronal culture medium to the desired final concentration.
-
Treatment:
-
Pre-treatment: Add the NMDA receptor antagonist-containing medium to the wells and incubate for a specific period (e.g., 30-60 minutes) before adding DHK.
-
Co-treatment: Add the medium containing both the NMDA receptor antagonist and DHK to the wells simultaneously.
-
Control Groups: Include wells with vehicle only, DHK only, and NMDA receptor antagonist only.
-
-
Incubation and Assessment: Incubate for the predetermined time and assess excitotoxicity as described in steps 4 and 5 of Protocol 1.
-
Data Analysis: Compare the level of cell death in the DHK-treated group with the group receiving both DHK and the neuroprotectant to determine the extent of neuroprotection.
Mandatory Visualizations
Caption: Signaling pathway of DHK-induced excitotoxicity.
Caption: Experimental workflow for assessing neuroprotection against DHK.
References
- 1. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective blockade of astrocytic glutamate transporter GLT-1 with dihydrokainate prevents neuronal death during ouabain treatment of astrocyte/neuron cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor-mediated Ca2+ signaling: Impact on cell cycle regulation and the development of neurodegenerative diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. Dual leucine zipper kinase is required for excitotoxicity-induced neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. Neuroprotection by both NMDA and non-NMDA receptor antagonists in in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Dihydrokainic acid and its interaction with other neuronal receptor antagonists
Welcome to the Dihydrokainic Acid (DHK) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in neuroscience research, particularly concerning its interactions with other neuronal receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DHK)?
A1: this compound is a selective and non-transportable inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1).[1][2][3] By inhibiting GLT-1, DHK blocks the reuptake of glutamate from the synaptic cleft, leading to an increase in the extracellular concentration of glutamate.[4] This subsequently enhances neuronal excitability.[4]
Q2: How selective is DHK for EAAT2/GLT-1 over other glutamate transporters?
A2: DHK exhibits high selectivity for EAAT2. It is approximately 130-fold more selective for EAAT2 over EAAT1 and EAAT3.[1][2][3] The affinity (Ki) for EAAT2 is in the micromolar range, while for EAAT1 and EAAT3, it is in the millimolar range.[1][2][3]
Q3: What is the expected effect of applying DHK on neuronal activity?
A3: By increasing extracellular glutamate levels, DHK is expected to enhance neuronal excitability and can induce epileptiform activity in neuronal preparations.[4][5] This is due to the increased activation of glutamate receptors, primarily NMDA and AMPA receptors.
Q4: How does DHK interact with NMDA receptor antagonists?
A4: The increased extracellular glutamate caused by DHK can lead to overactivation of NMDA receptors, potentially resulting in excitotoxicity.[6] Co-application of an NMDA receptor antagonist can suppress this DHK-induced neuronal death.[6][7] This makes NMDA receptor antagonists useful tools for isolating the effects of DHK on other receptor systems or for preventing excitotoxic damage in experiments.
Q5: Can DHK be used in combination with AMPA receptor antagonists?
A5: Yes, DHK can be used with AMPA receptor antagonists. Kainic acid, a structural analog of DHK, is known to act on AMPA receptors.[8] While DHK is a selective inhibitor of GLT-1, using it with an AMPA receptor antagonist like NBQX can help to dissect the specific contributions of AMPA receptor activation to the overall effects of increased extracellular glutamate.[8][9]
Q6: What is the nature of the interaction between DHK and GABA receptor antagonists?
A6: The interaction is generally indirect. By increasing excitatory tone through elevated glutamate, DHK can functionally counteract the effects of GABAergic inhibition. The co-application of a GABA receptor antagonist, such as bicuculline, along with DHK would be expected to produce a strong synergistic increase in neuronal excitability.[10] Researchers should exercise caution with this combination to avoid uncontrolled network hyperexcitability in their preparations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of DHK on neuronal activity. | 1. DHK degradation: DHK solution may have degraded. 2. Low concentration: The concentration of DHK may be too low to effectively inhibit GLT-1. 3. Low basal glutamate levels: The baseline synaptic activity and glutamate release in the preparation may be too low for DHK to have a significant effect. | 1. Prepare fresh DHK solutions for each experiment. DHK is soluble in water.[2] 2. Increase the concentration of DHK. Effective concentrations in slice preparations are typically in the range of 100 µM to 1 mM.[1] 3. Increase synaptic activity by applying a stimulus or a potassium channel blocker to depolarize neurons and increase glutamate release. |
| Excessive and uncontrolled neuronal firing or cell death. | 1. Excitotoxicity: The increase in extracellular glutamate is causing overactivation of NMDA receptors.[6] 2. High DHK concentration: The concentration of DHK may be too high, leading to a massive increase in glutamate. | 1. Co-apply a competitive or non-competitive NMDA receptor antagonist (e.g., AP5, MK-801) to reduce NMDA receptor-mediated currents.[6][7] 2. Perform a dose-response curve to find the optimal concentration of DHK for your experiment. |
| Variability in the effect of DHK between experiments. | 1. Inconsistent slice health: The viability of the brain slices may vary. 2. Temperature fluctuations: The temperature of the recording chamber can affect transporter and enzyme kinetics. 3. Inconsistent DHK solution preparation: Variations in weighing or dilution can lead to different final concentrations. | 1. Ensure consistent and optimal slicing and recovery conditions for brain slices.[2][11] 2. Use a temperature-controlled recording chamber to maintain a stable temperature. 3. Prepare a stock solution of DHK and make fresh dilutions for each experiment. |
| High background noise in electrophysiological recordings. | 1. Poor grounding: Improper grounding of the electrophysiology rig is a common source of noise.[12][13] 2. Electrical interference: Nearby equipment can introduce 50/60 Hz noise.[12][14] 3. Issues with the recording electrode or holder. | 1. Check all grounding connections and ensure a common ground point for all equipment.[12][13] 2. Turn off unnecessary electrical equipment in the vicinity of the rig. Use a Faraday cage.[12] 3. Ensure the electrode holder is clean and dry. Use freshly pulled and fire-polished pipettes. |
| Difficulty interpreting results with co-application of other antagonists. | 1. Complex interactions: The antagonists may have off-target effects or interact with each other. 2. Inappropriate concentrations: The concentrations of the antagonists may not be optimal for selective blockade. | 1. Perform control experiments with each antagonist individually before co-application. 2. Consult the literature for recommended concentrations for selective antagonism. Perform concentration-response curves for each antagonist in your preparation. |
Data Presentation
Table 1: Quantitative Pharmacological Data for this compound (DHK)
| Parameter | Transporter | Value | Assay Conditions | Reference(s) |
| Ki (Inhibition constant) | EAAT2 (GLT-1) | 23 µM | - | [2][3] |
| EAAT1 | > 3 mM | - | [1][2][3] | |
| EAAT3 | > 3 mM | - | [1][2][3] | |
| Ki ([3H]-d-Asp uptake) | Human EAAT2 | 89 µM | HEK293 cells | [1][2] |
| Human EAAT1 | > 3 mM | HEK293 cells | [1][2] | |
| Human EAAT3 | > 3 mM | HEK293 cells | [1][2] | |
| Km (Michaelis constant) | Human EAAT2 | 31 µM | FLIPR Membrane Potential (FMP) assay | [1][2] |
| Human EAAT1 | > 3 mM | FLIPR Membrane Potential (FMP) assay | [1][2] | |
| Human EAAT3 | > 3 mM | FLIPR Membrane Potential (FMP) assay | [1][2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices
This protocol describes how to measure changes in neuronal activity in response to DHK application in acute brain slices.
1. Slice Preparation:
-
Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care protocols.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold, oxygenated NMDG-aCSF.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with an appropriate intracellular solution (e.g., K-gluconate based for current-clamp).
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
In current-clamp mode, record the resting membrane potential and spontaneous firing activity.
-
In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).
3. Drug Application:
-
Prepare a stock solution of DHK in water. Dilute to the final desired concentration (e.g., 300 µM) in aCSF just before use.
-
After obtaining a stable baseline recording for at least 5-10 minutes, switch the perfusion to the DHK-containing aCSF.
-
Record the changes in neuronal firing rate (current-clamp) or the frequency and amplitude of sEPSCs (voltage-clamp).
-
To study interactions, co-apply other antagonists (e.g., 50 µM AP5 for NMDA receptors, 10 µM NBQX for AMPA receptors, or 10 µM bicuculline for GABAA receptors) in the perfusion solution along with DHK.
Protocol 2: In Vivo Microdialysis for Extracellular Glutamate Measurement
This protocol outlines the procedure for measuring extracellular glutamate levels in the rodent brain following DHK administration.[3][15][16]
1. Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., hippocampus or striatum).
-
Slowly lower a microdialysis probe (with a molecular weight cut-off that allows for glutamate passage) to the target coordinates.
-
Secure the probe to the skull with dental cement.
2. Microdialysis Procedure:
-
Perfuse the probe with sterile aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Allow the preparation to stabilize for at least 1-2 hours post-surgery to establish a baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into chilled vials.
-
To administer DHK, dissolve it in the perfusion aCSF and switch the perfusion line to the DHK-containing solution.
-
Continue collecting dialysate samples to measure the time course of the effect of DHK on extracellular glutamate.
3. Sample Analysis:
-
Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).
-
Quantify the glutamate levels by comparing the peak areas to a standard curve of known glutamate concentrations.
Mandatory Visualizations
Caption: Signaling pathway of this compound (DHK).
References
- 1. Activation of Extrasynaptic Kainate Receptors Drives Hilar Mossy Cell Activity | Journal of Neuroscience [jneurosci.org]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. On the epileptogenic effects of kainic acid and this compound in the dentate gyrus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective blockade of astrocytic glutamate transporter GLT-1 with dihydrokainate prevents neuronal death during ouabain treatment of astrocyte/neuron cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection from kainic acid neuropathological syndrome by NMDA receptor antagonists: effect of MK-801 and CGP 39551 on neurotransmitter and glial markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kainic acid, AMPA, and this compound effect on uptake and efflux of D-[3H] aspartic acid in cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Application of the GABA antagonist bicuculline to the premotor cortex reduces the ability to withhold reaching movements by well-trained monkeys in visually guided reaching task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. plexon.com [plexon.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for Dihydrokainic acid's weak neuronal excitation
Welcome to the technical support center for Dihydrokainic acid (DHK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of DHK in experimental settings, with a specific focus on controlling for its known weak neuronal excitatory effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DHK)?
A1: this compound is a selective and non-transportable inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter-1 (GLT-1). By blocking EAAT2, DHK prevents the reuptake of glutamate from the synaptic cleft, leading to an increase in the extracellular concentration of this excitatory neurotransmitter.[1]
Q2: Why does DHK cause neuronal excitation?
A2: The neuronal excitation observed with DHK application is a direct consequence of its mechanism of action. The elevated extracellular glutamate levels resulting from EAAT2 blockade lead to the activation of postsynaptic glutamate receptors, primarily N-methyl-D-aspartate (NMDA) receptors, which mediate excitatory neurotransmission.[2][3]
Q3: Is the neuronal excitation caused by DHK a direct effect of the compound on neuronal receptors?
A3: No, the neuronal excitation is generally considered an indirect effect. DHK itself is not an agonist at glutamate receptors. Instead, it facilitates the action of endogenous glutamate by preventing its removal from the synapse.
Q4: How selective is DHK for the EAAT2 transporter subtype?
A4: DHK exhibits high selectivity for EAAT2 over other EAAT subtypes, such as EAAT1 and EAAT3. This selectivity makes it a valuable tool for isolating the function of the EAAT2 transporter in various experimental models.
Troubleshooting Guide: Managing DHK-Induced Neuronal Excitation
This guide provides a systematic approach to identifying and controlling for the weak neuronal excitation associated with DHK application in your experiments.
Problem: Observation of spontaneous neuronal firing, increased baseline synaptic activity, or epileptiform discharges after DHK application.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for managing DHK-induced neuronal excitation.
Step 1: Confirm the source of excitation.
-
Action: Run a vehicle-only control experiment to ensure that the observed excitation is not an artifact of the perfusion system or the baseline health of the preparation.
-
Action: Double-check the final concentration of your DHK working solution. An unexpectedly high concentration will lead to a more pronounced excitatory effect.
Step 2: Isolate the primary receptor type involved.
-
Hypothesis: The increased extracellular glutamate is likely acting on NMDA and/or AMPA/kainate receptors.
-
Action: Co-apply a selective NMDA receptor antagonist. The most commonly used antagonist for this purpose is D-AP5 (D-2-amino-5-phosphonovalerate) . If the excitation is abolished or significantly reduced, this confirms the involvement of NMDA receptors.[2]
-
Action (if necessary): If some level of excitation persists, or to be thorough, co-apply an AMPA/kainate receptor antagonist such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) or NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-dione) . This will help to determine if these receptors are also contributing to the DHK-induced activity.
Step 3: Address potential off-target effects.
-
Consideration: While DHK is highly selective for EAAT2, at very high concentrations, the possibility of off-target effects on other proteins cannot be entirely ruled out.
-
Action: Review the literature for any known off-target effects of DHK in your specific experimental preparation.
-
Consideration: Some antagonists, like CNQX, have been reported to have off-target effects, such as increasing the frequency of spontaneous GABAergic inhibitory postsynaptic currents (sIPSCs) in certain brain regions.[4] Be aware of these possibilities when interpreting your results.
Quantitative Data Summary
The following tables provide key quantitative data for DHK and commonly used antagonists to aid in experimental design.
Table 1: this compound (DHK) Selectivity
| Compound | Target | Ki (µM) | Selectivity vs. EAAT1 & EAAT3 |
| This compound | EAAT2 | 23 | ~130-fold |
| EAAT1 | >3000 | ||
| EAAT3 | >3000 | ||
| Data from Arriza et al., 1994. |
Table 2: Common Antagonists for Controlling DHK-Induced Excitation
| Antagonist | Target Receptors | Typical Working Concentration (in vitro) | IC50 / Kd |
| D-AP5 | NMDA | 50 µM | Kd = 1.4 µM |
| CNQX | AMPA / Kainate | 10-20 µM | IC50 = 0.3 µM (AMPA), 1.5 µM (Kainate) |
| NBQX | AMPA / Kainate | 5-10 µM | - |
| [5][6][7][8][9] |
Experimental Protocols
Protocol 1: Control for DHK-Induced Neuronal Excitation using D-AP5 in Brain Slices (Electrophysiology)
Objective: To block the excitatory effects of DHK while studying its impact on glutamate transport dynamics.
Materials:
-
This compound (DHK)
-
D-AP5
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation (e.g., hippocampus)
-
Electrophysiology rig (for patch-clamp or field potential recordings)
Procedure:
-
Prepare stock solutions of DHK and D-AP5 in the appropriate solvent (typically water or aCSF).
-
Prepare your standard aCSF recording solution.
-
Establish a stable baseline recording from your neuron or slice preparation in standard aCSF.
-
Prepare aCSF containing the desired final concentration of D-AP5 (e.g., 50 µM).
-
Perfuse the slice with the D-AP5-containing aCSF for at least 10-15 minutes to ensure complete receptor blockade.
-
After the pre-incubation period with D-AP5, switch to a perfusion solution containing both D-AP5 (50 µM) and your desired working concentration of DHK (e.g., 100-300 µM).
-
Record the neuronal activity. The presence of D-AP5 should prevent the DHK-induced hyperexcitability, allowing for the isolation of other effects of EAAT2 blockade.
-
Washout: Perfuse with aCSF containing only D-AP5 to wash out the DHK, and then switch to standard aCSF to wash out the D-AP5 and observe if the neuronal activity returns to the initial baseline.
Caption: DHK blocks EAAT2, increasing synaptic glutamate and activating NMDA and AMPA/kainate receptors, leading to excitation. D-AP5 and CNQX/NBQX can be used to block this effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuronal injury produced by NMDA antagonists can be detected using heat shock proteins and can be blocked with antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuronal hyperexcitability in Alzheimer’s disease: what are the drivers behind this aberrant phenotype? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Glutamate Uptake Assays with Dihydrokainic acid (DHK)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in glutamate uptake assays using Dihydrokainic acid (DHK).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHK) and how does it work?
This compound (DHK) is a potent and selective inhibitor of the glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1] It acts as a competitive antagonist at the glutamate binding site on GLT-1, thereby blocking the uptake of glutamate from the extracellular space. This inhibition leads to an increase in the extracellular concentration of glutamate. DHK is a valuable tool for studying the function of GLT-1 in various physiological and pathological processes.
Q2: Why is there variability in glutamate uptake assays using DHK?
Variability in glutamate uptake assays can arise from several sources, including:
-
Biological factors: Differences in the expression levels of GLT-1 and other glutamate transporters (EAAT1 and EAAT3) across different brain regions, cell types, and preparations (e.g., synaptosomes vs. cultured astrocytes) can contribute to variability.
-
Experimental conditions: Temperature, pH, ion concentrations, and incubation times can all influence transporter activity and DHK potency.
-
Reagent quality: The purity of DHK and the specific activity of the radiolabeled substrate (e.g., [3H]glutamate or [3H]D-aspartate) are critical for reproducible results.
-
Assay technique: The method of preparation of the biological material (e.g., synaptosomes), washing steps, and the method of detection can all introduce variability.
Q3: What are the optimal concentration and incubation time for DHK?
The optimal concentration and incubation time for DHK will depend on the specific experimental system. However, a general starting point is a concentration in the range of 100 µM to 1 mM. Pre-incubation with DHK for 10-30 minutes before the addition of the radiolabeled substrate is a common practice to ensure adequate inhibition of GLT-1. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q4: What are the potential off-target effects of DHK?
While DHK is highly selective for GLT-1, it can have some off-target effects, particularly at higher concentrations. These may include:
-
Weak neuronal excitation: DHK can cause some neuronal depolarization, which may be a concern in electrophysiology experiments.
-
Interaction with other glutamate transporters: Although much less potent, DHK may have some inhibitory effects on other EAAT subtypes at very high concentrations.
-
Effects on NMDA receptors: Some studies suggest that at high concentrations, DHK might have minor, non-competitive inhibitory effects on NMDA receptors. However, this is generally considered a less significant issue compared to its potent action on GLT-1.
To control for these potential off-target effects, it is crucial to use the lowest effective concentration of DHK and to include appropriate controls in your experiments.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Inadequate washing to remove unbound radiolabeled substrate. 2. Non-specific binding of the radiolabel to filters or plasticware. 3. Contamination of reagents. | 1. Optimize the number and duration of wash steps with ice-cold buffer. 2. Pre-soak filters in a solution of the unlabeled substrate. Use low-binding plates and tubes. 3. Use fresh, high-quality reagents. Filter all solutions. |
| Incomplete Inhibition by DHK | 1. DHK concentration is too low. 2. Incubation time with DHK is too short. 3. Presence of other glutamate transporters (EAAT1, EAAT3) that are less sensitive to DHK. 4. Degradation of DHK. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Increase the pre-incubation time with DHK. 3. Use a broad-spectrum glutamate uptake inhibitor like TBOA to determine the total transporter-mediated uptake. 4. Prepare fresh DHK solutions for each experiment. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Temperature fluctuations during the assay. 3. Heterogeneity in the biological sample (e.g., synaptosome preparation). 4. Cell health and density in culture-based assays. | 1. Use calibrated pipettes and ensure consistent technique. 2. Use a water bath or incubator to maintain a constant temperature. 3. Ensure consistent homogenization and centrifugation steps during synaptosome preparation. 4. Monitor cell viability and ensure consistent cell seeding density. |
| Low Signal-to-Noise Ratio | 1. Low expression of GLT-1 in the chosen cell type or brain region. 2. Low specific activity of the radiolabeled substrate. 3. Suboptimal assay conditions (e.g., temperature, pH). | 1. Choose a system with known high expression of GLT-1. 2. Use a radiolabeled substrate with high specific activity. 3. Optimize assay parameters to ensure maximal transporter activity. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Constants (Ki) of this compound for Excitatory Amino Acid Transporters (EAATs)
| Transporter Subtype | Ki (µM) |
| EAAT1 (GLAST) | >1000 |
| EAAT2 (GLT-1) | 20 - 100 |
| EAAT3 (EAAC1) | >1000 |
Note: Ki values can vary depending on the experimental system and conditions.
Table 2: Recommended Starting Concentrations for DHK in Different Preparations
| Preparation | Recommended Starting Concentration |
| Synaptosomes | 300 - 500 µM[2] |
| Brain Slices | 500 µM - 1 mM |
| Cultured Astrocytes | 100 µM - 1 mM |
| HEK293 cells expressing EAAT2 | 100 µM |
Experimental Protocols
Protocol 1: [3H]Glutamate Uptake Assay in Synaptosomes
This protocol describes a standard method for measuring glutamate uptake in a synaptosomal preparation using a radiolabeled substrate.
Materials:
-
Synaptosome preparation from the brain region of interest
-
Krebs-Henseleit buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM D-glucose, pH 7.4
-
[3H]Glutamate (specific activity ~50 Ci/mmol)
-
Unlabeled L-glutamate
-
This compound (DHK)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from the desired brain region using standard differential centrifugation methods. Resuspend the final P2 pellet in ice-cold KHB. Determine the protein concentration of the synaptosomal suspension using a standard protein assay.
-
Assay Setup: Dilute the synaptosomal suspension to a final protein concentration of 0.1-0.5 mg/mL in KHB. Pre-warm the suspension to 37°C for 10 minutes.
-
Inhibition: For inhibitor-treated samples, add DHK to the desired final concentration and pre-incubate for 10-30 minutes at 37°C. For control samples, add an equal volume of vehicle.
-
Uptake Initiation: Initiate the uptake by adding a mixture of [3H]glutamate (final concentration ~50 nM) and unlabeled L-glutamate (to achieve the desired final glutamate concentration, e.g., 10 µM).
-
Incubation: Incubate the samples for a short period (e.g., 1-5 minutes) at 37°C. The optimal incubation time should be determined empirically to ensure initial rates of uptake are measured.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters under vacuum. Immediately wash the filters three times with 3 mL of ice-cold KHB to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific Uptake: To determine non-specific uptake, run a parallel set of samples incubated at 4°C or in the presence of a saturating concentration of a non-selective glutamate uptake inhibitor like TBOA (e.g., 1 mM).
-
Data Analysis: Subtract the non-specific uptake from the total uptake to obtain the specific uptake. Express the results as pmol of glutamate taken up per mg of protein per minute.
Visualizations
References
Best practices for storing and handling Dihydrokainic acid powder and solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Dihydrokainic acid (DHK) powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHK)?
A1: this compound (DHK) is a dicarboxylic acid that acts as a selective and competitive inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate Transporter 1 (GLT-1).[1][2] By blocking this transporter, which is primarily located on astrocytes, DHK prevents the uptake of glutamate from the synaptic cleft, leading to an increase in extracellular glutamate concentrations.[3] This property makes it a valuable tool in neuroscience research for studying glutamate homeostasis, neurotransmission, and the roles of glial cells in neurological and psychiatric conditions.[3][4]
Q2: How should I store this compound powder?
A2: Storage recommendations for DHK powder vary by manufacturer. It is crucial to consult the product-specific datasheet. Common storage conditions range from room temperature to -20°C. Storing the powder under desiccating conditions is also recommended to prevent degradation.
Q3: How do I prepare a stock solution of this compound?
A3: DHK is soluble in water.[1] To prepare a stock solution, add the appropriate amount of water to the DHK powder to achieve the desired concentration. Sonication may be recommended to aid dissolution.[5] For cell-based assays, it is advisable to filter-sterilize the solution using a 0.22 μm filter after preparation.[3]
Q4: What is the best way to store DHK stock solutions?
A4: For optimal stability, it is recommended to prepare solutions on the same day of use.[1] If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[1][3] Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.[1]
Q5: What safety precautions should I take when handling this compound?
A5: Standard laboratory safety practices should be followed. Use a chemical fume hood and ensure adequate ventilation.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6] Avoid inhalation of the powder by using a suitable dust mask.[6] In case of contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes.[6]
Data and Specifications
Table 1: Storage and Stability of this compound
| Form | Condition | Duration | Source(s) |
| Powder | Room Temperature | Stable for shipping and short-term storage | [1][7] |
| 2-8°C (under desiccating conditions) | Up to 2 years | ||
| -20°C | Up to 3 years | [3][5] | |
| Solution | -20°C | Up to 1 month | [1][3] |
| -80°C | Up to 6 months (or 1 year) | [3][5] |
Note: Always follow the storage instructions provided by the specific supplier, as recommendations may vary.
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Source(s) |
| Water | 25 mM (approx. 5.38 mg/mL) | Soluble. Sonication may be required. | [1][7] |
| >10 mg/mL | - | ||
| DMSO | ≥5 mg/mL | Requires heating to 60°C |
Table 3: Selectivity Profile of this compound
| Transporter | Inhibition Constant (Ki) | Selectivity | Source(s) |
| EAAT2 (GLT-1) | 23 µM | - | [1] |
| EAAT1 | > 3 mM | ~130-fold selective for EAAT2 | [1] |
| EAAT3 | > 3 mM | ~130-fold selective for EAAT2 | [1] |
Visualized Protocols and Pathways
Mechanism of Action
DHK selectively binds to and inhibits the EAAT2 transporter on astrocytes. This blockade prevents the reuptake of glutamate from the synapse, leading to its accumulation in the extracellular space and subsequent effects on neuronal activity.
Experimental Workflow: Solution Preparation and Application
This workflow outlines the key steps for preparing a DHK solution and applying it in a typical cell culture experiment.
Troubleshooting Guide
Q: My this compound solution has visible precipitate after thawing. What should I do?
A: Precipitation can occur if the solution was not fully dissolved initially or if it has been stored for an extended period. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate.[1] If it does not redissolve, it is best to discard the solution and prepare a fresh batch to ensure accurate dosing.
Q: I am not observing the expected inhibitory effect of DHK in my experiment. What could be the cause?
A: There are several potential reasons for a lack of effect. Use the following guide to troubleshoot the issue.
Q: I'm observing off-target effects at high concentrations. Is this expected?
A: Yes, while DHK is highly selective for EAAT2, at very high concentrations it may weakly inhibit AMPA/kainate receptors. If you suspect off-target effects, it is recommended to perform a dose-response curve to find the optimal concentration that provides selective EAAT2 inhibition without confounding effects.
Experimental Protocol Example: Glutamate Uptake Assay
This protocol provides a general method for measuring the effect of DHK on glutamate uptake in primary astrocyte cultures or cell lines expressing EAAT2.
-
Cell Preparation:
-
Plate astrocytes or EAAT2-expressing cells in 24-well plates and grow to confluence.
-
On the day of the experiment, wash the cells twice with a warm Krebs-Ringer-HEPES (KRH) buffer.
-
-
Inhibitor Pre-incubation:
-
Prepare working solutions of DHK in KRH buffer at various concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Add the DHK working solutions to the appropriate wells and pre-incubate the cells for 15-20 minutes at 37°C.[3]
-
-
Uptake Reaction:
-
Prepare a reaction buffer containing a known concentration of radiolabeled L-[³H]glutamate (or D-[³H]aspartate, a non-metabolized substrate) in KRH buffer.
-
Initiate the uptake by adding the reaction buffer to each well.
-
Incubate for 5-10 minutes at 37°C. The incubation time should be optimized to be within the linear range of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the reaction buffer and washing the cells three times with ice-cold KRH buffer to remove extracellular radioactivity.
-
Lyse the cells in each well by adding 0.1 M NaOH or a suitable lysis buffer.
-
-
Quantification:
-
Transfer the lysate from each well into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
In parallel wells, determine the total protein concentration using a standard assay (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-selective inhibitor or at 4°C).
-
Plot the normalized radioactivity (cpm/µg protein) against the concentration of DHK to determine the inhibitory profile and calculate the IC₅₀ value.
-
References
- 1. This compound | EAAT2 inhibitor | Hello Bio [hellobio.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glutamate transporter GLT1 inhibitor this compound impairs novel object recognition memory performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. documents.tocris.com [documents.tocris.com]
- 7. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Analysis of Dihydrokainic Acid and WAY-213,613 as GLT-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used inhibitors of the glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2): Dihydrokainic acid (DHK) and WAY-213,613. The following sections detail their respective performance based on experimental data, present detailed experimental protocols, and visualize key pathways and workflows.
Introduction to GLT-1 and its Inhibition
The glutamate transporter 1 (GLT-1) is the primary transporter responsible for the clearance of the excitatory neurotransmitter glutamate from the synaptic cleft in the central nervous system.[1][2] By maintaining low extracellular glutamate concentrations, GLT-1 prevents excitotoxicity and ensures proper synaptic transmission.[3] Inhibition of GLT-1 leads to an increase in extracellular glutamate levels, which can profoundly affect neuronal excitability and neurotransmission.[4] This makes GLT-1 inhibitors valuable research tools for studying glutamate homeostasis and its role in various neurological conditions.[4]
This compound (DHK) is a classical, selective, and non-transportable inhibitor of GLT-1.[1] WAY-213,613 is a more recently developed potent and selective, non-substrate inhibitor of GLT-1.[5][][7][8] This guide will compare these two compounds based on their inhibitory activity, selectivity, and reported effects.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for this compound and WAY-213,613, providing a direct comparison of their potency and selectivity as GLT-1 inhibitors.
| Parameter | This compound (DHK) | WAY-213,613 |
| Mechanism of Action | Selective, non-transportable inhibitor of GLT-1.[1] | Potent, selective, non-substrate inhibitor of GLT-1.[5][][7][8][9] |
| Potency (GLT-1/EAAT2) | Ki = 23 µM[1] | IC50 = 85 nM[5][][7][8][10][11] |
| Selectivity over EAAT1 | ~130-fold (Ki > 3 mM) | > 44-fold (IC50 = 5004 nM)[5][] or 12-fold (IC50 = 0.86 nM)[5] |
| Selectivity over EAAT3 | ~130-fold (Ki > 3 mM) | > 44-fold (IC50 = 3787 nM)[5][] or 26-fold (IC50 = 1.9 nM)[5] |
| In Vivo Effects | Increases extracellular glutamate and taurine concentrations in the rat hippocampus.[4] Impairs short-term and long-term novel object recognition memory in mice.[4][12] Can evoke epileptiform activity.[4] | In vivo data is less extensively documented in the provided results, but it is used in animal models of subarachnoid hemorrhage.[10] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
A fundamental method for evaluating the efficacy of GLT-1 inhibitors is the glutamate uptake assay. Below is a detailed protocol based on established methodologies.
Glutamate Uptake Assay in Cell Culture
This protocol is adapted from procedures used for measuring glutamate uptake in cultured cells expressing GLT-1.[13]
1. Cell Preparation:
-
HEK293 cells stably or transiently expressing GLT-1, or primary astrocyte cultures, are plated in 24-well tissue culture plates.
-
Experiments are typically performed 1-2 days after plating or transfection.
2. Assay Buffers:
-
Sodium (Na+) Buffer: 140 mM NaCl, 2.5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, 1.2 mM K2HPO4, and 10 mM glucose, buffered to pH 7.4 with sodium phosphate.
-
Choline (Ch+) Buffer: 140 mM choline chloride, 2.5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, 1.2 mM K2HPO4, and 10 mM glucose, buffered to pH 7.4 with choline hydroxide.
3. Assay Procedure:
-
Wash the cells twice with either Na+ or Ch+ buffer.
-
Pre-incubate the cells with varying concentrations of the GLT-1 inhibitor (DHK or WAY-213,613) or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake by adding L-[3H]-glutamic acid at a final concentration of 50 µM.
-
Incubate the cells at 37°C for 5-15 minutes. The uptake should be within the linear range.[14]
-
Terminate the uptake by rapidly washing the cells twice with ice-cold choline buffer, which may be supplemented with 1% BSA.[13]
-
Solubilize the cells in 0.1 M NaOH for 30 minutes.
-
Transfer the cell lysate to liquid scintillation vials.
-
Determine the total protein content in the lysates using a suitable protein assay (e.g., BCA assay).
-
Measure the radioactivity in the lysates using a liquid scintillation counter.
4. Data Analysis:
-
Sodium-dependent uptake is determined by subtracting the values obtained in the choline buffer from those obtained in the sodium buffer.
-
The inhibitory effect of DHK or WAY-213,613 is calculated as a percentage of the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Discussion and Conclusion
Both this compound and WAY-213,613 are effective inhibitors of GLT-1, but they exhibit significant differences in their potency. WAY-213,613 is substantially more potent than DHK, with an IC50 in the nanomolar range compared to the micromolar Ki of DHK.[5][][7][8][10][11] This higher potency allows for the use of lower concentrations of WAY-213,613 in experiments, which can minimize potential off-target effects.
Regarding selectivity, both compounds show a preference for GLT-1 over other EAAT subtypes. DHK demonstrates high selectivity, being approximately 130-fold more selective for GLT-1 over EAAT1 and EAAT3. The reported selectivity for WAY-213,613 varies between studies but is consistently shown to be significant.[5][] It is noteworthy that WAY-213,613 has been reported to have no activity at ionotropic and metabotropic glutamate receptors.[5][7]
In terms of their mechanism, DHK is described as a non-transportable inhibitor, meaning it blocks the transporter without being transported itself.[1] WAY-213,613 is characterized as a non-substrate inhibitor.[5][][7][8]
The choice between DHK and WAY-213,613 will depend on the specific experimental needs. DHK, as a well-characterized and classical inhibitor, remains a valuable tool. However, for applications requiring high potency and potentially greater specificity, WAY-213,613 presents a compelling alternative. Researchers should carefully consider the reported potency and selectivity data when designing their experiments and interpreting the results.
References
- 1. Up-regulation of GLT1 reverses the deficit in cortically evoked striatal ascorbate efflux in the R6/2 mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective blockade of astrocytic glutamate transporter GLT-1 with dihydrokainate prevents neuronal death during ouabain treatment of astrocyte/neuron cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WAY 213613 | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Glutamate transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Glutamate transporter GLT1 inhibitor this compound impairs novel object recognition memory performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutamate uptake assay [bio-protocol.org]
- 14. jneurosci.org [jneurosci.org]
Dihydrokainic Acid vs. Kainic Acid: A Comparative Analysis of Receptor Affinity and Neurotoxicity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between neuroactive compounds is paramount. This guide provides a detailed comparison of dihydrokainic acid and kainic acid, focusing on their distinct receptor affinity profiles and resulting neurotoxic effects. The information is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.
Executive Summary
Kainic acid is a potent neuroexcitatory and neurotoxic agent that acts as an agonist for ionotropic glutamate receptors, particularly the kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subtypes. Its neurotoxicity is primarily a result of excessive receptor activation, leading to excitotoxicity. In contrast, this compound, a close structural analog, exhibits a markedly different pharmacological profile. It is a selective inhibitor of the glutamate transporter EAAT2 (also known as GLT-1) and displays a more nuanced interaction with kainate receptors. The neurotoxicity of this compound is primarily attributed to its inhibition of glutamate uptake, which leads to an excitotoxic environment by increasing extracellular glutamate concentrations. This guide will dissect these differences through quantitative data, experimental protocols, and pathway visualizations.
Receptor Affinity Profile
The differential actions of kainic acid and this compound stem from their distinct affinities for various glutamate receptors and transporters.
This compound
This compound is a potent and selective inhibitor of the glutamate transporter EAAT2 (GLT-1). This transporter is crucial for clearing glutamate from the synaptic cleft, and its inhibition leads to an accumulation of extracellular glutamate.
| Target | K | Assay Condition |
| EAAT2 (GLT-1) | 23 µM | L-glutamate and L-aspartate uptake inhibition |
| Human EAAT2 | 89 µM | [³H]-d-Aspartate uptake in HEK293 cells |
| EAAT1 | > 3 mM | L-glutamate and L-aspartate uptake inhibition |
| EAAT3 | > 3 mM | L-glutamate and L-aspartate uptake inhibition |
| GluK1 Kainate Receptor | Similar to Kainic Acid | Radioligand binding assay |
| GluK5 Kainate Receptor | Similar to Kainic Acid | Radioligand binding assay |
Table 1: Binding Affinities of this compound for Glutamate Transporters and Receptors.
Kainic Acid
Kainic acid is a potent agonist at both kainate and AMPA receptors. Its binding to these ionotropic receptors leads to their activation and subsequent cation influx, primarily Na⁺ and Ca²⁺.
| Target | K | Assay Condition |
| AMPA Receptor (High Affinity) | 3-9 µM | [³H]AMPA displacement in rat brain membranes[1] |
| AMPA Receptor (Low Affinity) | 70-120 µM | [³H]AMPA displacement in rat brain membranes[1] |
Table 2: Binding Affinities of Kainic Acid for AMPA Receptors.
Comparative Neurotoxicity
The distinct receptor affinity profiles of this compound and kainic acid translate to different mechanisms and potencies of neurotoxicity.
Mechanism of Action
Kainic Acid: The neurotoxicity of kainic acid is a direct result of its agonistic activity at kainate and AMPA receptors.[2] Over-activation of these receptors leads to excessive Ca²⁺ influx, triggering a cascade of intracellular events including mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic and necrotic cell death.[2] This process is a classic example of excitotoxicity.
This compound: The neurotoxicity of this compound is primarily indirect. By inhibiting the EAAT2/GLT-1 glutamate transporter, it causes an elevation of extracellular glutamate levels.[3] This excess glutamate then over-activates glutamate receptors, including NMDA, AMPA, and kainate receptors, leading to excitotoxicity through a similar downstream cascade as kainic acid.
Potency
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay for Kainate Receptors
This protocol is adapted from methodologies used to assess the binding of ligands to kainate receptors in rat brain membranes.[4]
1. Membrane Preparation: a. Homogenize whole rat brain (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). b. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. c. Resuspend the pellet in fresh buffer and repeat the centrifugation step twice. d. The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
2. Binding Assay: a. In a 96-well plate, combine: i. 50 µL of membrane preparation. ii. 25 µL of [³H]-kainate (e.g., 5 nM final concentration). iii. 25 µL of either buffer (for total binding), a competing ligand (e.g., this compound at various concentrations), or a high concentration of unlabeled kainic acid (1 mM, for non-specific binding). b. Incubate the plate at 4°C for 60 minutes. c. Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine. d. Wash the filters three times with ice-cold buffer. e. Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
a. Specific binding is calculated by subtracting non-specific binding from total binding.
b. For competition assays, IC₅₀ values are determined by non-linear regression analysis of the displacement curves.
c. Ki values can be calculated from IC₅₀ values using the Cheng-Prusoff equation.
MTT Assay for Neurotoxicity Assessment
This protocol is a standard method for assessing cell viability and can be adapted to measure excitotoxicity in primary neuronal cultures.[5][6][7]
1. Cell Culture: a. Plate primary cortical or cerebellar granule neurons in 96-well plates at a suitable density (e.g., 1.5 x 10⁵ cells/well). b. Culture the neurons for 7-10 days to allow for maturation.
2. Treatment: a. Prepare solutions of kainic acid and this compound at various concentrations in culture medium. b. Replace the culture medium with the treatment solutions. c. Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a CO₂ incubator.
3. MTT Assay: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL. b. Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells. c. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. d. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
4. Data Analysis: a. Cell viability is expressed as a percentage of the control (untreated) cells. b. Plot cell viability against the concentration of the test compound to generate a dose-response curve. c. Calculate the EC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Conclusion
This compound and kainic acid, despite their structural similarity, exhibit fundamentally different pharmacological profiles. Kainic acid is a direct and potent excitotoxin acting as an agonist at ionotropic glutamate receptors. This compound, in contrast, primarily acts as a selective inhibitor of the glutamate transporter EAAT2/GLT-1, leading to neurotoxicity through an indirect mechanism of elevated extracellular glutamate. This comparative guide provides the foundational data and methodologies for researchers to further investigate these compounds and their implications in neuroscience research and drug development. A thorough understanding of their distinct mechanisms is crucial for the design of targeted therapeutic strategies and for the accurate interpretation of experimental results.
References
- 1. Kainate binding to the AMPA receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 6. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
Validating GLT-1 Inhibition by Dihydrokainic Acid: A Comparative Guide Using Western Blot
For researchers, scientists, and drug development professionals, accurately validating the inhibition of the glutamate transporter 1 (GLT-1) is crucial for advancing neuroscience research and developing novel therapeutics for neurological disorders. Dihydrokainic acid (DHK) is a widely used selective inhibitor of GLT-1. This guide provides a comprehensive comparison of methods to validate its inhibitory action, with a primary focus on the Western blot technique.
This guide offers a detailed experimental protocol for Western blotting of GLT-1 following DHK treatment, presents quantitative data for experimental design, and compares this method with a functional glutamate uptake assay. Additionally, it visualizes the experimental workflow and the underlying signaling pathway to provide a clear and comprehensive understanding of the validation process.
Comparing Methods for Validating GLT-1 Inhibition
The inhibition of GLT-1 by DHK can be validated through direct and indirect methods. While functional assays like the glutamate uptake assay directly measure the transporter's activity, Western blotting provides an indirect measure by quantifying the protein expression levels of GLT-1. The choice of method depends on the specific research question.
| Feature | Western Blot | Glutamate Uptake Assay |
| Principle | Measures the total amount of GLT-1 protein. | Measures the functional activity of GLT-1 by quantifying the uptake of radiolabeled glutamate. |
| Information Provided | Changes in GLT-1 protein expression levels. | Direct measure of GLT-1 transport capacity. |
| Throughput | Moderate | High |
| Equipment | Electrophoresis and blotting apparatus, imaging system. | Scintillation counter or plate reader. |
| Key Reagents | GLT-1 specific antibody, this compound. | Radiolabeled glutamate (e.g., [3H]-glutamate), this compound. |
| Advantages | - Provides information on protein levels, which can be correlated with functional changes. - Can detect different forms of the protein (monomer, dimer, trimer).[1] | - Direct and sensitive measure of transporter function. - Can determine kinetic parameters of inhibition. |
| Limitations | - Does not directly measure transporter activity. - Changes in protein levels may not always correlate with changes in function. | - Does not provide information on protein expression levels. - Can be affected by other glutamate transporters if not properly controlled. |
Experimental Protocol: Western Blot for GLT-1 after this compound Treatment
This protocol provides a step-by-step guide for performing a Western blot to assess GLT-1 protein levels in cultured astrocytes following treatment with this compound.
1. Cell Culture and DHK Treatment:
-
Culture primary astrocytes or a suitable astrocyte cell line to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 100 µM, 500 µM, 1 mM) for a specific duration (e.g., 24, 48 hours). A vehicle-treated control group should be included. One study showed that pretreatment with 2 nmol and 4 nmol of DHK led to a decrease in GLT-1 expression in the CA1 region of the hippocampus.[2]
2. Sample Preparation (Lysis):
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA (Bicinchoninic acid) protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes at 95°C.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GLT-1 overnight at 4°C. Recommended dilutions for anti-GLT-1 antibodies typically range from 1:1000 to 1:10,000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the GLT-1 band intensity to a loading control protein (e.g., β-actin or GAPDH). GLT-1 may appear as a monomer at ~65-70 kDa, and also as dimers and trimers at higher molecular weights.[1]
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| DHK Concentration (in vivo) | 2 nmol, 4 nmol | [2] |
| DHK Concentration (in vitro functional assays) | 100 µM - 1 mM | [3] |
| Treatment Duration | 4 hours (in vivo) | [2] |
| Primary Antibody Dilution (GLT-1) | 1:1000 - 1:10,000 | |
| Expected GLT-1 Monomer Size | ~65-70 kDa | [1] |
| Observed Effect on GLT-1 Expression | Decrease | [2] |
Visualizing the Process and Pathway
Alternative Method: [³H]-Glutamate Uptake Assay
A direct method to validate GLT-1 inhibition is the [³H]-glutamate uptake assay. This functional assay measures the rate of radiolabeled glutamate uptake into cells.
Brief Protocol:
-
Cell Preparation: Culture astrocytes in 24-well plates.
-
Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with DHK or vehicle for 10-20 minutes.
-
Uptake: Add [³H]-glutamate to the wells and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lysis and Scintillation Counting: Lyse the cells with NaOH or a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Compare the radioactivity counts between DHK-treated and control wells to determine the percentage of inhibition.
Conclusion
Validating the inhibition of GLT-1 by this compound is a critical step in many neuroscience studies. Western blotting offers a reliable method to assess changes in GLT-1 protein expression, providing valuable insights that can complement functional data. When combined with a direct functional assay like the [³H]-glutamate uptake assay, researchers can obtain a comprehensive understanding of the inhibitory effects of DHK. The detailed protocols and comparative data presented in this guide are intended to facilitate the design and execution of robust and reproducible experiments for professionals in the field.
References
Electrophysiological Deep Dive: Dihydrokainic Acid's Impact on Synaptic Currents Compared to Key Alternatives
For researchers and drug development professionals, understanding the precise impact of neuroactive compounds on synaptic transmission is paramount. This guide provides a comparative analysis of Dihydrokainic acid (DHK), a selective inhibitor of the glutamate transporter EAAT2/GLT-1, and its effects on synaptic currents. We present a side-by-side comparison with other widely used glutamate transporter inhibitors, supported by experimental data and detailed protocols to facilitate reproducible research.
This compound is a critical tool in neuroscience for investigating the role of glial glutamate uptake in synaptic function and pathology. By blocking the Excitatory Amino Acid Transporter 2 (EAAT2), DHK elevates extracellular glutamate levels, thereby altering neuronal excitability and synaptic signaling. This guide delves into the electrophysiological validation of DHK's effects, contrasting them with other non-selective and selective glutamate transporter inhibitors.
Performance Comparison of Glutamate Transporter Inhibitors
To quantitatively assess the impact of DHK and its alternatives on synaptic transmission, we summarize key findings from whole-cell patch-clamp recordings of excitatory postsynaptic currents (EPSCs) in central nervous system neurons. The following tables provide a comparative overview of the effects of DHK, DL-threo-β-benzyloxyaspartate (DL-TBOA), and WAY-213613 on spontaneous and evoked EPSCs.
| Compound | Target(s) | Effect on Spontaneous EPSC (sEPSC) Amplitude | Effect on Spontaneous EPSC (sEPSC) Frequency | Effect on Evoked EPSC Amplitude | Effect on Evoked EPSC Decay Time |
| This compound (DHK) | Primarily EAAT2/GLT-1[1] | Variable, may slightly increase or show no significant change. | Often shows a modest increase, suggesting a presynaptic effect. | Significant increase. | Prolonged decay, indicating slower glutamate clearance from the synapse. |
| DL-TBOA | Broad-spectrum EAAT inhibitor (EAAT1-3)[2] | Significant increase. | Marked increase, more pronounced than DHK. | Substantial increase. | Markedly prolonged decay, reflecting widespread inhibition of glutamate uptake.[3] |
| WAY-213613 | Potent and selective EAAT2 inhibitor | Increase, comparable to or greater than DHK. | Significant increase. | Pronounced increase. | Significant prolongation of the decay phase. |
This table synthesizes typical findings from multiple electrophysiological studies. The precise quantitative effects can vary based on the neuronal preparation, experimental conditions, and concentration of the inhibitor used.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. Below are detailed methodologies for the key experiments cited in this guide, focusing on the electrophysiological validation of glutamate transporter inhibitors.
Whole-Cell Patch-Clamp Recording from Acute Brain Slices
This protocol outlines the procedure for obtaining whole-cell recordings from neurons in acute brain slices to measure synaptic currents.
1. Slice Preparation:
-
Anesthetize the animal (e.g., a juvenile rat) in accordance with institutional animal care and use committee guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based slicing solution to enhance neuronal viability.[4]
-
Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus or cortex) using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2, and allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature.
2. Recording Setup:
-
Transfer a single slice to the recording chamber of an upright microscope equipped with differential interference contrast (DIC) optics.
-
Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
3. Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2, saturated with 95% O2 / 5% CO2.
-
Internal Solution (for voltage-clamp, in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, and 0.2 EGTA; pH adjusted to 7.3 with CsOH. QX-314 (5 mM) can be included to block voltage-gated sodium channels.
4. Data Acquisition:
-
Establish a gigaseal (>1 GΩ) with the membrane of a visually identified neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
For recording spontaneous EPSCs (sEPSCs) or miniature EPSCs (mEPSCs, in the presence of 1 µM Tetrodotoxin), hold the neuron in voltage-clamp at -70 mV.
-
For recording evoked EPSCs, place a stimulating electrode in the vicinity of the recorded neuron and deliver brief electrical pulses.
-
Acquire data using a patch-clamp amplifier and appropriate data acquisition software. Analyze EPSC amplitude, frequency, and decay kinetics offline.
5. Drug Application:
-
Prepare stock solutions of DHK, DL-TBOA, and WAY-213613 in their respective solvents (e.g., water or DMSO) and dilute to the final desired concentration in aCSF immediately before application.
-
Apply drugs via bath perfusion for a sufficient duration to ensure equilibration in the tissue.
Visualizing the Mechanism of Action
To better understand how this compound and other inhibitors exert their effects, it is crucial to visualize the underlying molecular pathways.
Glutamate Uptake by Astrocytic EAAT2
The following diagram illustrates the fundamental process of glutamate uptake by the EAAT2 transporter, which is predominantly located on astrocytes surrounding the synapse. This process is vital for terminating the synaptic signal and preventing glutamate-induced excitotoxicity.[3][5]
References
- 1. Glutamate transporter - Wikipedia [en.wikipedia.org]
- 2. Differential effects of glutamate transporter inhibitors on the global electrophysiological response of astrocytes to neuronal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing the contribution of astrocytes to glutamatergic neuronal transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fine-Tuning an Auditory Synapse for Speed and Fidelity: Developmental Changes in Presynaptic Waveform, EPSC Kinetics, and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of GLT-1 Inhibition: Dihydrokainic Acid Versus Genetic Knockdown
A detailed examination of the in vivo consequences of pharmacological blockade and genetic silencing of the glutamate transporter GLT-1, providing researchers with a comparative guide to understanding glutamatergic neurotransmission and pathology.
The glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2), is the most abundant glutamate transporter in the central nervous system and plays a pivotal role in maintaining glutamate homeostasis by clearing excess glutamate from the synaptic cleft.[1] Dysregulation of GLT-1 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and depression.[2][3] Researchers employ two primary strategies to investigate the in vivo function of GLT-1: pharmacological inhibition with agents like dihydrokainic acid (DHK) and genetic knockdown or knockout approaches. This guide provides a comprehensive comparison of these two methodologies, summarizing key experimental findings and outlining their respective advantages and limitations.
Quantitative Comparison of In Vivo Effects
The following tables summarize the key in vivo effects observed following the administration of this compound (DHK) and various genetic knockdown/knockout models of GLT-1.
| Parameter | This compound (DHK) Administration | Genetic Knockdown/Knockout of GLT-1 | References |
| Extracellular Glutamate Levels | Acutely increases extracellular glutamate concentrations.[4][5] | Chronically elevated in pan-GLT-1 and astrocyte-specific knockout models.[1] No significant difference in stimulus-evoked glutamate accumulation in neuronal-specific GLT-1 KO.[6] | [1][4][5][6] |
| Neuronal Excitability | Induces epileptiform activity and increases population spike amplitude.[4] | Spontaneous lethal seizures in pan-GLT-1 and astrocyte-specific knockout mice.[1][6] Increased action potential firing rate in siRNA-mediated knockdown.[2][7] | [1][2][4][6][7] |
| Behavioral Phenotypes | Impairs short-term and long-term memory.[4][8] Can induce anxiety and depression-like behaviors depending on the brain region targeted.[9] | Astrocyte-specific knockout leads to a shortened lifespan.[6] Neuronal-specific knockout mice are largely normal behaviorally.[10] siRNA-mediated knockdown in the infralimbic cortex induces a depressive-like phenotype.[2] Astrocyte-specific GLT-1 deficiency can decrease anxiety and depression-like behaviors.[9] | [2][4][6][8][9][10] |
| Neurotoxicity | Can lead to excitotoxic neuronal damage.[11] | Promotes excitotoxic injury in the hippocampus in neuronal-specific knockout models.[6][12] | [6][11][12] |
| Mitochondrial Function | Not extensively reported. | Neuronal-specific knockout leads to altered mitochondrial morphology and function, including increased cristae density and altered oxygen consumption.[10][12][13][14] | [10][12][13][14] |
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for interpreting the comparative data.
This compound (DHK) Administration
DHK is a selective, non-transportable inhibitor of GLT-1.[15]
-
Animal Models: Primarily rats and mice.
-
Administration: Typically administered via intracerebroventricular (i.c.v.) injection or local microinfusion into specific brain regions.[4][8]
-
Dosage: Varies depending on the study and administration route, ranging from nanomolar to millimolar concentrations.[4]
-
Outcome Measures:
-
Neurochemistry: Microdialysis to measure extracellular glutamate levels.[4]
-
Electrophysiology: In vivo or in vitro electrophysiological recordings to assess neuronal excitability.[4]
-
Behavior: A battery of behavioral tests, such as the novel object recognition task, elevated plus maze, and forced swim test.[8][9]
-
Genetic Knockdown of GLT-1
Genetic approaches offer more permanent and cell-type-specific manipulation of GLT-1 expression.
-
Animal Models: Primarily genetically modified mice.
-
Techniques:
-
Constitutive Knockout: Complete deletion of the GLT-1 gene, resulting in a severe phenotype.[1]
-
Conditional Knockout: Use of Cre-loxP system to delete GLT-1 in specific cell types (e.g., astrocytes using a GFAP driver or neurons using a synapsin driver).[1][6][12]
-
shRNA/siRNA: Use of small interfering RNAs to transiently knockdown GLT-1 expression in specific brain regions.[2][7]
-
-
Outcome Measures:
-
Molecular Biology: Western blotting and immunohistochemistry to confirm GLT-1 protein reduction.
-
Electrophysiology: Field potential recordings and whole-cell patch-clamp to measure synaptic transmission and plasticity.[2][6][7]
-
Metabolomics: Analysis of brain tissue to assess changes in neurotransmitter and metabolite levels.[10][14]
-
Behavior: Long-term behavioral monitoring and specific behavioral paradigms.[9][10]
-
Visualizing the Methodologies and Consequences
The following diagrams illustrate the key concepts and experimental workflows discussed.
Discussion and Conclusion
Both pharmacological inhibition with DHK and genetic knockdown of GLT-1 are powerful tools for studying the in vivo roles of this critical glutamate transporter.
DHK administration offers the advantage of acute and reversible inhibition, allowing for the study of the immediate consequences of GLT-1 blockade. However, potential off-target effects and the difficulty in achieving sustained and cell-type-specific inhibition are limitations.[16]
Genetic knockdown/knockout provides a more specific and chronic model of GLT-1 deficiency. Conditional knockout models, in particular, have been instrumental in dissecting the distinct roles of astrocytic and neuronal GLT-1.[1][6][12] A key consideration for genetic models is the potential for developmental compensation, where other glutamate transporters or signaling pathways may be altered to mitigate the loss of GLT-1.[6][12]
References
- 1. jneurosci.org [jneurosci.org]
- 2. In vivo knockdown of astroglial glutamate transporters GLT-1 and GLAST increases excitatory neurotransmission in mouse infralimbic cortex: Relevance for depressive-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Neuronal Loss of the Glutamate Transporter GLT-1 Promotes Excitotoxic Injury in the Hippocampus [frontiersin.org]
- 7. In vivo knockdown of astroglial glutamate transporters GLT-1 and GLAST increases excitatory neurotransmission in mouse infralimbic cortex: Relevance for depressive-like phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamate transporter GLT1 inhibitor this compound impairs novel object recognition memory performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Astrocytic Glutamate Transporter 1 (GLT1) Deficiency Reduces Anxiety- and Depression-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deletion of Neuronal GLT-1 in Mice Reveals Its Role in Synaptic Glutamate Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antisense Knockdown of the Glial Glutamate Transporter GLT-1, But Not the Neuronal Glutamate Transporter EAAC1, Exacerbates Transient Focal Cerebral Ischemia-Induced Neuronal Damage in Rat Brain | Journal of Neuroscience [jneurosci.org]
- 12. Neuronal Loss of the Glutamate Transporter GLT-1 Promotes Excitotoxic Injury in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Conditional Knockout of GLT-1 in Neurons Leads to Alterations in Aspartate Homeostasis and Synaptic Mitochondrial Metabolism in Striatum and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Up-regulation of GLT1 reverses the deficit in cortically evoked striatal ascorbate efflux in the R6/2 mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Knocking out the glial glutamate transporter GLT-1 reduces glutamate uptake but does not affect hippocampal glutamate dynamics in early simulated ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrokainic Acid: A Comparative Analysis of its Effects on Excitatory Amino Acid Transporters
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dihydrokainic acid's (DHK) effects on the five major subtypes of excitatory amino acid transporters (EAATs). Supported by experimental data, this document details the selectivity of DHK and the methodologies used to determine its activity.
This compound (DHK) is a potent and widely used pharmacological tool in neuroscience research. Its primary mechanism of action is the inhibition of glutamate uptake by excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis and preventing excitotoxicity in the central nervous system. This guide compares the effects of DHK across the different EAAT subtypes, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Comparative Efficacy of this compound across EAAT Subtypes
This compound exhibits a strong selective inhibition of the glutamate transporter EAAT2, also known as GLT-1.[1][2][3][4][5][6][7][8] This selectivity has been demonstrated across multiple studies using various experimental techniques. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from these studies are summarized in the table below.
| Transporter Subtype | This compound (DHK) Inhibition | Alternative Inhibitors |
| EAAT1 (GLAST) | Ki: > 3 mM[2][5][6] IC50: > 3000 µM[3] | UCPH-101: IC50 = 0.66 µM[1] DL-TBOA: IC50 = 70 µM; Ki = 42 µM[1] |
| EAAT2 (GLT-1) | Ki: 23 µM[2][5][6] IC50: 89 µM[3] | WAY-213613: IC50 = 85 nM[1] TFB-TBOA: IC50 = 17 nM[1] |
| EAAT3 (EAAC1) | Ki: > 3 mM[2][5][6] IC50: > 3000 µM[3] | SLC1A1/EAAT3-IN-1: IC50 = 7.2 µM[1] DL-TBOA: IC50 = 6 µM; Ki = 5.7 µM[1] |
| EAAT4 | No specific Ki or IC50 values for DHK were identified in the search results. | DL-TBOA: Ki = 4.4 µM[1] |
| EAAT5 | No specific Ki or IC50 values for DHK were identified in the search results. | DL-TBOA: Ki = 3.2 µM[1] |
As the data indicates, this compound is approximately 130-fold more selective for EAAT2 over EAAT1 and EAAT3.[2][5][6] Limited information is available regarding the direct inhibitory effect of DHK on EAAT4 and EAAT5, highlighting a potential area for future research. In contrast, broad-spectrum EAAT inhibitors like DL-TBOA show activity across multiple subtypes.
Experimental Protocols
The quantitative data presented above was primarily generated using two key experimental methodologies: [3H]-D-aspartate uptake assays and fluorescence-based membrane potential assays.
[3H]-D-Aspartate Uptake Assay
This radioligand binding assay is a classic method to measure the activity of glutamate transporters.
Principle: D-aspartate is a substrate for EAATs and can be radiolabeled with tritium ([3H]). By measuring the amount of radiolabeled D-aspartate taken up by cells expressing a specific EAAT subtype, the transporter's activity can be quantified. The inhibitory effect of a compound like DHK is determined by its ability to reduce the uptake of [3H]-D-aspartate.
Detailed Protocol:
-
Cell Culture: Culture cells (e.g., HEK293 or cerebellar slices) expressing the desired human EAAT subtype.[3]
-
Preparation: On the day of the assay, wash the cells with a sodium-containing buffer.
-
Incubation: Add the test compound (e.g., this compound) at various concentrations to the cells and incubate for a predetermined time at room temperature.[9]
-
Substrate Addition: Add a solution containing a fixed concentration of [3H]-D-aspartate to initiate the uptake reaction.
-
Termination: After a short incubation period (typically 1-5 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer to remove extracellular radioligand.[9][10]
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.[10]
-
Data Analysis: The amount of radioactivity is proportional to the transporter activity. The IC50 value for the inhibitor is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fluorescence-Based Membrane Potential Assay
This high-throughput screening method measures changes in membrane potential caused by the electrogenic nature of EAATs.
Principle: The transport of glutamate by EAATs is coupled to the movement of ions (Na+, K+, H+), resulting in a net influx of positive charge that depolarizes the cell membrane. Fluorescent dyes that are sensitive to changes in membrane potential can be used to monitor EAAT activity. An inhibitor like DHK will prevent this depolarization.
Detailed Protocol:
-
Cell Preparation: Seed HEK293 cells stably expressing the human EAAT subtype of interest in a 96- or 384-well plate.[4][11]
-
Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye.[11]
-
Compound Addition: Add the test inhibitor (e.g., this compound) to the wells.
-
Substrate Addition and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Simultaneously, add a substrate like glutamate to all wells and monitor the change in fluorescence intensity over time.[4][11]
-
Data Analysis: The change in fluorescence is proportional to the transporter-mediated depolarization. The IC50 value of the inhibitor is determined by quantifying its ability to block the glutamate-induced fluorescence change.
Signaling and Functional Context of EAATs
Excitatory amino acid transporters are integral to glutamatergic neurotransmission. By clearing glutamate from the synaptic cleft, they terminate the synaptic signal and prevent the overstimulation of glutamate receptors, which can lead to excitotoxicity.[12] The activity of EAATs, particularly EAAT2, is a critical factor in maintaining neuronal health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of human excitatory amino acid transporters EAAT1, EAAT2 and EAAT3 in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | EAAT2 inhibitor | Hello Bio [hellobio.com]
- 6. This compound, EAAT2 (GLT-1) inhibitor (CAS 52497-36-6) | Abcam [abcam.com]
- 7. This compound | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 8. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 9. A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 12. Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dihydrokainic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate implementation, treat dihydrokainic acid as a hazardous chemical waste stream. Due to conflicting safety classifications and incomplete toxicological data, a conservative approach is essential to ensure personnel safety and environmental protection. All disposal activities must comply with local, state, and federal regulations.
This compound is a dicarboxylic acid and a selective inhibitor of the GLT-1 glutamate transporter commonly used in neuroscience research.[1] While some safety data sheets (SDS) indicate it does not meet the criteria for classification as a hazardous substance, others assign it a high water hazard class (WGK 3) and GHS hazard statements for "Harmful if swallowed, in contact with skin, or if inhaled".[1] A crucial safety notification on one SDS states, "To the best of our knowledge, the chemical, physical and toxicological properties have not been thoroughly investigated." This lack of comprehensive data necessitates handling and disposal as hazardous waste.
Immediate Action Plan: Disposal Protocol
All laboratory personnel must treat this compound waste, including pure substance, contaminated solutions, and rinsate, as hazardous chemical waste. Disposal into sanitary sewers or regular trash is strictly prohibited.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly sealed, and clearly labeled hazardous waste container. Plastic containers are generally preferred over glass to minimize the risk of breakage.[2] The container must be compatible with this compound; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: Immediately label the waste container with a hazardous waste tag.[2][3] The label must include:
-
Segregation: Store the this compound waste container segregated from incompatible materials, such as strong oxidizing agents, bases, or other reactive chemicals, to prevent dangerous reactions.[3]
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4]
-
Containment: The SAA should have secondary containment to capture any potential leaks or spills.
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[5]
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][4] Do not transport hazardous waste yourself.[5]
-
Documentation: Complete any required waste disposal forms provided by your EHS office, ensuring all components of any mixtures are listed by percentage or volume.[2]
Step 4: Decontamination and Empty Container Disposal
-
Triple Rinsing: Any "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, as this compound is soluble in water).[5][6]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste in your designated this compound waste container.[6] Subsequent rinsates should also be collected as hazardous waste.
-
Container Disposal: After triple-rinsing and air drying, deface or remove the original label from the empty container. It can then typically be disposed of in the regular trash.[5][6]
Experimental Workflow for Waste Management
The following diagram illustrates the standard operating procedure for managing this compound from use to disposal.
Caption: Workflow for safe handling and disposal of this compound waste.
Decision Pathway for Chemical Waste Disposal
This flowchart provides a logical guide for determining the correct disposal path for any laboratory chemical, including this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Dihydrokainic acid
This document provides essential safety and logistical information for handling Dihydrokainic acid (CAS 52497-36-6). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.
Hazard Identification and Assessment
This compound is a selective inhibitor of the glutamate transporter EAAT2 (GLT-1).[1] While one Safety Data Sheet (SDS) indicates that the substance does not meet the criteria for hazard classification, it also notes that the chemical, physical, and toxicological properties have not been fully investigated.[2] Other suppliers recommend specific personal protective equipment, including respiratory protection for its powder form.[3] Given its neuroactive properties, it is imperative to handle this compound with caution to minimize exposure.
Potential symptoms of exposure may include mild irritation to the skin, eyes, and respiratory tract.[2]
| Hazard Class | Description | Source |
| Acute Toxicity (Oral) | Potential for throat irritation upon ingestion.[2] | Tocris Bioscience SDS |
| Acute Toxicity (Inhalation) | May cause irritation of the throat with a feeling of tightness in the chest.[2] | Tocris Bioscience SDS |
| Skin Corrosion/Irritation | May cause mild irritation at the site of contact.[2] | Tocris Bioscience SDS |
| Eye Damage/Irritation | May cause irritation and redness.[2] | Tocris Bioscience SDS |
| Overall Assessment | Toxicological properties are not thoroughly investigated.[2] Handle as a potentially hazardous substance. | Tocris Bioscience SDS |
Engineering Controls and Personal Protective Equipment (PPE)
A combination of engineering controls and appropriate PPE is required to handle this compound safely.
-
Primary Engineering Control: Always handle this compound, especially in its powder form, within a certified chemical fume hood to minimize inhalation exposure.[2] The laboratory should be equipped with a safety shower and an eyewash station.[2]
Required Personal Protective Equipment (PPE)
The following table summarizes the minimum PPE required for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2] | Protects eyes from dust particles and accidental splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) compliant with standard EN 374.[2] | Prevents direct skin contact. Check manufacturer's data for chemical compatibility. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling powder: NIOSH-approved N95 dust mask or higher.[3] | Prevents inhalation of fine particles. Not typically required when handling solutions in a fume hood. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling, use, and disposal of this compound.
Step-by-Step Guidance
-
Preparation :
-
Designate a work area inside a chemical fume hood.
-
Assemble all necessary equipment (spatula, weigh paper, vials, solvent, etc.).
-
Don all required PPE as specified in the table above. When handling the powder, an N95 respirator is essential.[3]
-
-
Weighing and Solution Preparation :
-
Carefully weigh the powdered this compound on weigh paper or in a container. Avoid creating airborne dust.
-
If preparing a solution, add the solvent to the powder slowly to prevent splashing. This compound is soluble in water.[1]
-
-
Post-Handling Decontamination :
-
After use, decontaminate all surfaces and non-disposable equipment with an appropriate cleaning agent.
-
Remove PPE in the correct order to prevent cross-contamination: lab coat, then goggles, followed by gloves. Wash hands thoroughly with soap and water after removing gloves.
-
Emergency and Spill Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical advice.[2] |
| Eye Contact | Flush eyes immediately with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill Response Plan
-
Evacuate : Alert others in the area and evacuate non-essential personnel.[2]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Protect : Wear appropriate PPE, including respiratory protection, gloves, and eye protection before attempting cleanup.[2]
-
Contain & Clean :
-
Decontaminate : Clean the spill area thoroughly with a detergent and water.
-
Dispose : All cleanup materials must be disposed of as hazardous waste.
Waste Disposal Plan
Disposal of this compound and associated materials must comply with local, state, and federal regulations. Do not pour this compound waste down the drain. [2][4]
| Waste Type | Disposal Procedure |
| Unused/Expired Solid | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. The label should include the chemical name and associated hazards. |
| Aqueous Solutions | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[5] |
| Contaminated Labware (Gloves, wipes, etc.) | Place all contaminated disposable items into a sealed bag or container labeled as hazardous waste. |
| Empty Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines, which may require it to be collected by EHS.[4] |
References
- 1. This compound | EAAT2 inhibitor | Hello Bio [hellobio.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. ≥98% (HPLC), GLT-1 glutamate transporter inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
